Isocoreopsin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(3,4-dihydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c22-8-17-18(26)19(27)20(28)21(31-17)29-10-2-3-11-13(24)7-15(30-16(11)6-10)9-1-4-12(23)14(25)5-9/h1-6,15,17-23,25-28H,7-8H2/t15-,17+,18+,19-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWENDZQUFCJISN-ZRWXNEIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952727 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30382-18-4 | |
| Record name | Isocoreopsin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030382184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isocoreopsin: A Technical Guide to Its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocoreopsin, a flavanone glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties, including anticancer and antioxidant activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, its distribution in the plant kingdom, and detailed methodologies for its extraction, isolation, and characterization. Furthermore, this document elucidates the putative signaling pathways through which this compound may exert its biological effects, offering a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution
This compound has been identified in a limited number of plant species, primarily within the Fabaceae and Asteraceae families. The principal reported sources are the flowers of Butea monosperma and the plant Sophora alopecuroides.[1][2] While the compound's name suggests a presence in the Coreopsis genus (Asteraceae), direct evidence of its isolation from these species in the reviewed literature is less explicit, though the genus is rich in related flavonoid compounds.[3][4][5][6][7]
Known Botanical Sources
| Plant Species | Family | Plant Part(s) Containing this compound |
| Butea monosperma (Lam.) Taub. | Fabaceae | Flowers[1][2][8][9][10][11] |
| Sophora alopecuroides L. | Fabaceae | Aerial parts, Seeds[12][13][14][15][16] |
Quantitative Data
Quantitative analysis of this compound content in its natural sources is not extensively documented in the available literature. However, a study on the n-butanol extract of Butea monosperma flowers, where this compound is a major constituent, provides some insight into the total flavonoid content.
| Plant Source | Plant Part | Extraction Method | Total Flavonoid Content (of extract) | Notes |
| Butea monosperma | Flowers | n-butanol extraction | High (Isobutrin > this compound > Butrin)[8] | This compound is one of the three major flavonoid compounds in this extract.[8] |
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and identification of this compound from plant materials, primarily based on protocols described for Butea monosperma flowers.[1][8][9]
Extraction of this compound from Butea monosperma Flowers
-
Plant Material Preparation: Air-dry the flowers of Butea monosperma in the shade and then pulverize them into a coarse powder.
-
Solvent Extraction:
-
Perform an initial extraction with a non-polar solvent like petroleum ether to remove lipids and other non-polar compounds.
-
Subsequently, extract the residue with methanol or ethanol to obtain the crude flavonoid extract.
-
-
Fractionation:
-
Suspend the crude methanol/ethanol extract in water.
-
Perform liquid-liquid partitioning with n-butanol. The n-butanol fraction will be enriched with flavonoid glycosides, including this compound.
-
Isolation and Purification of this compound
-
Column Chromatography:
-
Subject the dried n-butanol extract to column chromatography on a silica gel (100-200 mesh) column.
-
Elute the column with a gradient of ethyl acetate and methanol. A typical gradient could be 100% ethyl acetate, followed by increasing concentrations of methanol (e.g., 5%, 10%, 15%, 20% methanol in ethyl acetate).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing this compound using reversed-phase HPLC (RP-HPLC).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is commonly used.
-
Detection: UV detector at a wavelength of 280 nm.
-
Collect the peak corresponding to this compound.
-
Structural Characterization
The identification and structural elucidation of this compound can be achieved using various spectroscopic techniques:
-
UV-Visible Spectroscopy: To determine the absorption maxima characteristic of the flavonoid structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. Electrospray ionization (ESI-MS) is commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the complete chemical structure, including the stereochemistry of the glycosidic linkage.
Putative Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, its classification as a flavonoid suggests potential involvement in well-established anti-inflammatory and antioxidant pathways.
Proposed Anti-Inflammatory Signaling Pathway (NF-κB Inhibition)
Flavonoids are known to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17][18][19] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.
References
- 1. This compound: An active constituent of n-butanol extract of Butea monosperma flowers against colorectal cancer (CRC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coreopsis - Wikipedia [en.wikipedia.org]
- 4. 8 Varieties of Coreopsis for Your Flower Garden [thespruce.com]
- 5. plantura.garden [plantura.garden]
- 6. Coreopsis lanceolata (Lanceleaf Coreopsis, Lance-Leaved Coreopsis, Longstalk Coreopsis, Sand Coreopsis, Tickseed) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]
- 7. One moment, please... [piedmontmastergardeners.org]
- 8. This compound: An active constituent of n-butanol extract of Butea monosperma flowers against colorectal cancer (CRC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Sophora alopecuroides L.: An ethnopharmacological, phytochemical, and pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Total Alkaloids of Sophora alopecuroides Inhibit Growth and Induce Apoptosis in Human Cervical Tumor HeLa Cells In vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sophora alopecuroides L. var. alopecuroides alleviates morphine withdrawal syndrome in mice: involvement of alkaloid fraction and matrine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Anti-Neuroinflammatory and Anti-Inflammatory Activities of Phenylheptatriyne Isolated from the Flowers of Coreopsis lanceolata L. via NF-κB Inhibition and HO-1 Expression in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Isocoreopsin Biosynthesis Pathway in Butea monosperma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the isocoreopsin biosynthesis pathway in Butea monosperma, commonly known as the "flame of the forest." this compound, a chalcone glucoside, is a significant bioactive compound found in the vibrant flowers of this plant and is of increasing interest for its potential therapeutic applications. This document outlines the enzymatic steps, intermediate compounds, and regulatory aspects of this pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to this compound and its Significance
Butea monosperma is a rich source of various flavonoids, with its flowers being particularly abundant in chalcones and their glycosides, including butein, butrin, and this compound.[1][2] this compound (butein 7-O-glucoside) has demonstrated notable biological activities, contributing to the medicinal value of the plant. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for harnessing its therapeutic potential in drug discovery and development.
The this compound Biosynthesis Pathway
The biosynthesis of this compound in Butea monosperma is a multi-step process that is a branch of the general flavonoid biosynthesis pathway. The pathway commences with the production of a chalcone backbone, followed by hydroxylation and subsequent glucosylation. While the complete pathway has not been elucidated specifically in Butea monosperma, based on extensive research in other plant species, the following sequence of enzymatic reactions is proposed.
Step 1: Chalcone Synthesis
The initial committed step in the flavonoid pathway is the synthesis of a chalcone scaffold, catalyzed by Chalcone Synthase (CHS) . This enzyme performs a sequential condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.[1]
Step 2: Formation of Butein
The chalcone intermediate undergoes hydroxylation to form butein (2',3,4,4'-tetrahydroxychalcone). This reaction is catalyzed by a Chalcone 3-Hydroxylase (C3H) , which introduces a hydroxyl group onto the B-ring of the chalcone.[3]
Step 3: Glucosylation of Butein to form this compound
The final step in the biosynthesis of this compound is the glucosylation of butein at the 7-hydroxyl position. This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT) , likely a flavonoid 7-O-glucosyltransferase .[4][5] This enzyme transfers a glucose moiety from UDP-glucose to the butein aglycone, forming this compound.
Quantitative Data
The concentration of flavonoids in Butea monosperma can vary depending on factors such as the developmental stage of the flower and environmental conditions. The following tables summarize available quantitative data on flavonoid content.
| Compound | Plant Part | Extraction Solvent | Quantification Method | Concentration | Reference |
| Total Flavonoids | Flowers | n-butanol extract | AlCl₃ colorimetric assay | Data not specified | [6] |
| Total Flavonoids | Leaves | Ethyl acetate extract | HPLC | Presence confirmed | [7] |
| This compound | Flowers | n-butanol extract | HPLC | 50 µg/mL (in cell culture) | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Flavonoid Extraction from Butea monosperma Flowers for HPLC Analysis
This protocol is adapted from general methods for flavonoid extraction from plant tissues.[9][10]
Materials:
-
Fresh or lyophilized Butea monosperma flowers
-
Liquid nitrogen
-
80% (v/v) methanol
-
Mortar and pestle or a tissue homogenizer
-
Centrifuge
-
0.45 µm syringe filters
-
HPLC vials
Procedure:
-
Weigh approximately 1 gram of fresh or 0.1 gram of lyophilized flower tissue.
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.
-
To the powdered tissue, add 10 mL of 80% methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Sonciate the sample for 30 minutes in a water bath sonicator.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Store the extract at -20°C until HPLC analysis.
HPLC-UV Quantification of this compound
This protocol outlines a general method for the quantification of this compound using HPLC with UV detection.[10][11]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).
-
Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-90% B; 35-40 min, 90% B; 40-45 min, 90-10% B; 45-50 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound (a chalcone), a wavelength between 340-380 nm would be appropriate.
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare a stock solution of authentic this compound standard of known concentration in methanol.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.
-
Inject the standards into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared Butea monosperma flower extracts.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Chalcone Synthase (CHS) Enzyme Assay
This protocol is a generalized method for assaying CHS activity from plant tissues.[12][13][14]
Materials:
-
Plant tissue (e.g., young flowers of Butea monosperma)
-
Extraction Buffer: 0.1 M potassium phosphate buffer (pH 7.5) containing 10 mM β-mercaptoethanol.
-
Assay Buffer: 0.1 M potassium phosphate buffer (pH 7.0).
-
Substrates: 4-coumaroyl-CoA and malonyl-CoA.
-
Stop Solution: Acetic acid.
-
Ethyl acetate.
-
Spectrophotometer or HPLC system.
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Use the supernatant as the crude enzyme extract.
-
-
Enzyme Assay:
-
The reaction mixture should contain assay buffer, a specific concentration of 4-coumaroyl-CoA and malonyl-CoA, and the enzyme extract.
-
Initiate the reaction by adding the enzyme extract.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
-
Product Analysis:
-
Extract the reaction products with ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the residue in methanol.
-
Analyze the product (naringenin chalcone) by spectrophotometry (measuring absorbance around 370 nm) or by HPLC.
-
Gene Expression Analysis by RT-qPCR
This protocol provides a general workflow for analyzing the expression of genes involved in the this compound biosynthesis pathway.[15][16][17][18]
Materials:
-
Butea monosperma tissue (e.g., flowers at different developmental stages)
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green qPCR master mix
-
Gene-specific primers for target genes (e.g., CHS, C3H, UGT) and a reference gene (e.g., Actin or Ubiquitin).
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the plant tissue using a suitable kit, following the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target or reference gene, and the diluted cDNA.
-
Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using a method such as the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.
-
Visualizations
The following diagrams illustrate the proposed this compound biosynthesis pathway and a general experimental workflow for its study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]
- 4. Characterization of flavonoid 7-O-glucosyltransferase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound: An active constituent of n-butanol extract of Butea monosperma flowers against colorectal cancer (CRC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC METHOD FOR THE QUANTIFICATION OF SOME ACTIVE FLAVONOIDS IN ETHYL ACETATE EXTRACT OF LEAVES OF BUTEA MONOSPERMA LINN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: An active constituent of n-butanol extract of Butea monosperma flowers against colorectal cancer (CRC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. troindia.in [troindia.in]
- 10. Determination of flavonoids, phenolic acid and polyalcohol in <i>Butea monosperma</i> and <i>Hedychium coronarium</i> by semi-preparative HPLC Photo Diode Array (PDA) Detector - Arabian Journal of Chemistry [arabjchem.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. scienceopen.com [scienceopen.com]
- 13. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chalcone-Synthase-Encoding RdCHS1 Is Involved in Flavonoid Biosynthesis in Rhododendron delavayi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to perform RT-qPCR accurately in plant species? A case study on flower colour gene expression in an azalea (Rhododendron simsii hybrids) mapping population - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Transcriptional regulation of flavonoid biosynthesis in nectarine (Prunus persica) by a set of R2R3 MYB transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physicochemical Properties of Isocoreopsin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocoreopsin, a flavonoid glycoside also known as Butin-7-O-β-D-glucopyranoside or Flavanocorepsin, is a natural product found in various plant species, including Butea monosperma and Sophora alopecuroides.[1] As a member of the flavonoid family, this compound has garnered interest within the scientific community for its potential biological activities, including anticancer properties.[2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, presenting available data in a structured format to support research and drug development efforts.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this compound is limited in publicly available literature, this guide consolidates computed data and general knowledge of related flavonoid glycosides.
Table 1: General and Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂O₁₀ | PubChem[1] |
| Molecular Weight | 434.4 g/mol | PubChem[1] |
| CAS Number | 30382-18-4 | PubChem[1] |
| IUPAC Name | (2S)-2-(3,4-dihydroxyphenyl)-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one | PubChem[1] |
| Topological Polar Surface Area | 166 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 6 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 10 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem |
| XLogP3-AA (Computed) | -1.4 | PubChem |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available |
Solubility: Experimental solubility data for this compound is not readily available. However, based on its structure as a glycoside with multiple hydroxyl groups, it is expected to have some solubility in polar solvents such as water, methanol, ethanol, and DMSO. The glycosidic linkage increases water solubility compared to its aglycone counterpart.
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and identification of natural products like this compound.
UV-Visible (UV-Vis) Spectroscopy
Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum, referred to as Band I (typically 300-400 nm) and Band II (typically 240-280 nm). Band I is associated with the B-ring cinnamoyl system, while Band II corresponds to the A-ring benzoyl system. The exact position and intensity of these bands can be influenced by the substitution pattern and the solvent. For this compound, a dihydroflavonol glycoside, the lack of conjugation in the C-ring between the 2 and 3 positions would likely result in a less intense and slightly blue-shifted Band I compared to a corresponding flavone or flavonol.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl groups) | ~3600-3200 (broad) |
| C-H (aromatic) | ~3100-3000 |
| C-H (aliphatic) | ~3000-2850 |
| C=O (ketone in C-ring) | ~1680-1660 |
| C=C (aromatic) | ~1600-1450 |
| C-O (ethers and alcohols) | ~1300-1000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules. While a full experimental ¹H and ¹³C NMR dataset for this compound is not available in the searched literature, data for the related compound isoorientin (luteolin-6-C-glucoside) can provide some reference points for the sugar moiety and parts of the flavonoid skeleton.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique. The expected exact mass is 434.1213 g/mol .[1] Fragmentation would likely involve the cleavage of the glycosidic bond, resulting in a fragment corresponding to the aglycone (butin) and the glucose moiety.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly available. However, standard methodologies for the characterization of flavonoid glycosides can be applied.
Determination of Melting Point
-
Method: Capillary melting point apparatus.
-
Procedure: A small, dry sample of this compound is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.
Determination of Solubility
-
Method: Shake-flask method.
-
Procedure: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask. The flask is agitated at a constant temperature for a defined period (e.g., 24 or 48 hours) to ensure equilibrium is reached. The suspension is then filtered or centrifuged, and the concentration of this compound in the supernatant is determined using a suitable analytical method, such as HPLC-UV.
Spectroscopic Analysis
-
UV-Vis Spectroscopy: A solution of this compound in a suitable solvent (e.g., methanol or ethanol) is prepared at a known concentration. The UV-Vis spectrum is recorded over a range of approximately 200-600 nm using a spectrophotometer.
-
IR Spectroscopy: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a thin film.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or Methanol-d₄.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer can be used to determine the accurate mass and elemental composition.
Signaling Pathways
While specific studies detailing the signaling pathways directly modulated by this compound are limited, research on structurally similar flavonoids and initial studies on this compound's biological activities suggest potential involvement in key cellular signaling cascades. Flavonoids are known to exert their effects through various mechanisms, including antioxidant activity and modulation of protein kinase and lipid kinase signaling pathways.
Potential Signaling Pathways Influenced by this compound
Based on the known activities of related flavonoids, this compound may influence the following pathways:
-
Nrf2/ARE Pathway: Many flavonoids are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. This pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of numerous antioxidant and detoxification enzymes.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. Some flavonoids have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. Dysregulation of the PI3K/Akt/mTOR pathway is common in cancer. Several flavonoids have been reported to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.
-
MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The anticancer activity of some flavonoids has been linked to their ability to modulate MAPK signaling.
Visualizing Potential Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the general mechanisms of these pathways that could potentially be modulated by this compound.
Conclusion
This compound is a flavonoid glycoside with potential therapeutic applications. This guide has summarized the currently available physicochemical and spectroscopic information, which is primarily based on computed data and knowledge of similar compounds. Further experimental validation is necessary to fully characterize this compound. The elucidation of its precise mechanism of action and the signaling pathways it modulates will be crucial for its future development as a therapeutic agent. The provided experimental protocols and potential signaling pathway diagrams offer a framework for future research in this area.
References
Isocoreopsin: A Technical Review of Its Biological Activities Beyond Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocoreopsin is a flavanone glycoside, a type of flavonoid, found in several medicinal plants, notably in the flowers of Butea monosperma and Coreopsis tinctoria. While much of the research on flavonoids has focused on their anticancer potential, this compound possesses a spectrum of other biological activities that are of significant interest for therapeutic development. This technical guide provides an in-depth overview of the current state of knowledge regarding the non-cancer-related bioactivities of this compound, with a focus on quantitative data, experimental methodologies, and underlying molecular pathways. The information presented herein is intended to serve as a resource for researchers exploring the potential of this compound in drug discovery and development.
Antioxidant Activity
This compound has demonstrated significant free radical scavenging capabilities, a cornerstone of its therapeutic potential. Oxidative stress is implicated in a multitude of pathological conditions, making effective antioxidants valuable pharmacological agents.
Quantitative Data: In Vitro Antioxidant Capacity
The primary evidence for this compound's antioxidant activity comes from in vitro radical scavenging assays. The available quantitative data is summarized below.
| Assay Type | Metric | Result for this compound | Positive Control | Source(s) |
| DPPH Radical Scavenging | EC50 | 10 µg/mL | Not specified in study | [1] |
| Nitric Oxide (NO) Scavenging | % Inhibition | 28% at 10 µg/mL | 44% (Aspirin) at 10 µg/mL | [2] |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for assessing antioxidant activity. The protocol below is a generalized procedure.[3]
1.2.1 Materials and Reagents:
-
This compound (test sample)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Positive Control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer capable of reading at ~517 nm
1.2.2 Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark due to its light sensitivity. The absorbance of this working solution at 517 nm should be approximately 1.0.
-
Preparation of Test Sample: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution to determine the EC50 value (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Reaction Setup:
-
In a 96-well plate, add 100 µL of each this compound dilution to separate wells.
-
Prepare a blank for each sample concentration containing 100 µL of the sample dilution and 100 µL of methanol (to account for sample color).
-
Prepare a negative control containing 100 µL of methanol.
-
Add 100 µL of the 0.1 mM DPPH working solution to all sample and control wells (except the sample blanks).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(A_control - (A_sample - A_blank)) / A_control] * 100
-
Where:
-
A_control is the absorbance of the DPPH solution with methanol.
-
A_sample is the absorbance of the DPPH solution with the this compound sample.
-
A_blank is the absorbance of the this compound sample in methanol.
-
-
-
EC50 Determination: Plot the % inhibition against the concentration of this compound. The EC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined from this curve.
Visualization: DPPH Assay Workflow
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Flavonoids are well-known for their anti-inflammatory properties, and this compound is no exception, though its activity appears to be context-dependent.
Quantitative Data: In Vitro Anti-inflammatory Capacity
Data on the anti-inflammatory activity of this compound is limited. Studies have primarily focused on its effects on cytokine production in activated immune cells.
| Cell Model | Stimulant | Mediator Measured | Result for this compound | Note | Source(s) |
| Human Mast Cells (HMC-1) | PMACI | IL-6 Production | Inhibition observed only at 10 µg/mL | Less potent than Butrin, Isobutrin, and Butein | [2] |
Molecular Mechanisms & Signaling Pathways
While the specific mechanism for this compound is not fully elucidated, related flavonoids isolated from Butea monosperma (Butrin, Isobutrin, and Butein) have been shown to inhibit the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-8) by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[2] This involves inhibiting the degradation of IκBα, which prevents the translocation of the p65 subunit of NF-κB to the nucleus. Given the structural similarities, it is plausible that this compound acts through a similar mechanism, although likely with lower potency.
Visualization: NF-κB Signaling Pathway
Experimental Protocol: Inhibition of Cytokine Release in HMC-1 Cells
This protocol is a generalized procedure for measuring the inhibition of IL-6 from stimulated human mast cells.[2][4]
2.4.1 Materials and Reagents:
-
HMC-1 cells
-
Cell culture medium (e.g., Iscove's Modified Dulbecco's Medium) with fetal bovine serum (FBS)
-
Stimulant: Phorbol 12-myristate 13-acetate (PMA) and Calcium Ionophore A23187 (PMACI)
-
This compound (test compound)
-
Phosphate-buffered saline (PBS)
-
IL-6 ELISA Kit
-
24-well cell culture plates
2.4.2 Procedure:
-
Cell Seeding: Seed HMC-1 cells in 24-well plates at a density of approximately 0.5-1 x 106 cells/mL per well and allow them to adhere or stabilize overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µg/mL) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
-
Stimulation: Add the stimulating agents (e.g., PMA at 40 nM and A23187 at 1 µM) to the wells to induce an inflammatory response. Include an unstimulated control group.
-
Incubation: Incubate the plates for a specified period (e.g., 8 to 24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the cell-free supernatant.
-
ELISA: Quantify the concentration of IL-6 in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions precisely.
-
Data Analysis: Compare the IL-6 concentrations in the supernatants from this compound-treated wells to the stimulated control wells. Calculate the percentage inhibition of IL-6 production for each concentration of this compound.
Other Potential Biological Activities
While quantitative data for this compound is sparse, studies on its source plants and related compounds suggest potential activity in other therapeutic areas. Further research is required to isolate and quantify the specific contribution of this compound to these effects.
Aldose Reductase Inhibition
-
Relevance: Aldose reductase is a key enzyme in the polyol pathway. Under hyperglycemic conditions, its activity leads to the accumulation of sorbitol, contributing to diabetic complications like neuropathy and cataracts. Inhibitors of this enzyme are of high therapeutic interest.
Tyrosinase Inhibition
-
Relevance: Tyrosinase is a key enzyme in melanin synthesis. Its inhibition is a primary strategy for developing skin-lightening agents used in cosmetics and for treating hyperpigmentation disorders.
-
Evidence: Extracts from Butea monosperma and Coreopsis tinctoria, which contain this compound, have been shown to inhibit tyrosinase.[7][8] However, direct studies quantifying the tyrosinase inhibitory activity of isolated this compound are needed.
Hepatoprotective and Neuroprotective Effects
-
Relevance: The antioxidant and anti-inflammatory properties of flavonoids often confer protective effects on vital organs like the liver and brain.
-
Evidence: Extracts of Coreopsis tinctoria have demonstrated hepatoprotective and neuroprotective activities in various models.[9][10][11] Given that this compound is a constituent of these extracts, it may contribute to these effects, but its specific role has not yet been isolated or quantified.[12]
Conclusion and Future Directions
This compound is a flavonoid with confirmed antioxidant and potential anti-inflammatory properties. The available quantitative data, particularly its DPPH scavenging activity (EC50 of 10 µg/mL), establishes its potency as a free radical scavenger. Its anti-inflammatory effects, however, appear less potent than those of structurally related flavonoids, warranting further investigation into its mechanisms of action.
The primary limitation in the current understanding of this compound is the lack of specific data for activities beyond antioxidant and anti-inflammatory effects. While its presence in hepatoprotective and neuroprotective plant extracts is promising, future research must focus on isolating this compound and evaluating its efficacy and potency in relevant in vitro and in vivo models for aldose reductase inhibition, tyrosinase inhibition, and organ protection. Such studies are critical to fully unlock the therapeutic potential of this natural compound.
References
- 1. Tyrosinase assay [bio-protocol.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Regulation of IL-1-induced selective IL-6 release from human mast cells and inhibition by quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijsr.in [ijsr.in]
- 7. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 8. 3.7. Nitric Oxide Radical Scavenging Assay [bio-protocol.org]
- 9. 2.4.1. DPPH Radical Scavenging Activity (DPPH Assay) [bio-protocol.org]
- 10. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method for isolating tight-binding inhibitors of rat lens aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Isocoreopsin: A Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocoreopsin, a flavonoid glycoside isolated from the flowers of Butea monosperma, has emerged as a promising natural compound with significant anticancer potential. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells. While direct research on this compound's molecular pathways is in its early stages, this document synthesizes the available data and extrapolates potential mechanisms based on the activities of structurally similar flavonoids. The guide details its effects on cell viability, and outlines the putative signaling pathways involved in apoptosis and cell cycle arrest. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.
Introduction
Flavonoids, a diverse group of plant secondary metabolites, are well-recognized for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, a chalcone glucoside, has demonstrated notable cytotoxic effects against various cancer cell lines, particularly colorectal and liver cancer. This guide aims to consolidate the existing knowledge on this compound and provide a framework for future investigations into its therapeutic potential.
Effects on Cancer Cell Viability
This compound has been shown to significantly inhibit the proliferation of human cancer cell lines in a dose-dependent manner.
Quantitative Data on Cell Viability
The half-maximal inhibitory concentration (IC50) values of this compound have been determined for several cancer cell lines, highlighting its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HT-29 | Colorectal Cancer | 50 | |
| HepG2 | Liver Cancer | 100 |
Proposed Molecular Mechanisms of Action
Based on preliminary findings and the known mechanisms of structurally related flavonoids, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis and cell cycle arrest, likely mediated by the modulation of key signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Flavonoids similar in structure to this compound are known to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
Key Proteins in this compound-Induced Apoptosis (Hypothesized):
-
Bcl-2 Family: this compound is predicted to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic cascade.
-
Caspases: The activation of executioner caspases, particularly caspase-3, is a hallmark of apoptosis. This compound is expected to lead to the cleavage and activation of pro-caspase-3.
Figure 1: Hypothesized Intrinsic Apoptosis Pathway Induced by this compound.
Induction of Cell Cycle Arrest
In addition to apoptosis, this compound may halt the proliferation of cancer cells by inducing cell cycle arrest. Many flavonoids are known to arrest the cell cycle at the G2/M phase, preventing cells from entering mitosis. This is often achieved by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.
Isocoreopsin: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocoreopsin, a flavonoid glycoside also known as butein-7-O-β-D-glucopyranoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the history of its discovery, detailed methodologies for its isolation and purification, and an exploration of its known biological activities and interactions with cellular signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visually represented using Graphviz diagrams.
Introduction
This compound is a dihydroflavone that has been identified in a variety of plant species, notably from the flowers of Butea monosperma and various Coreopsis species. As a member of the flavonoid family, this compound exhibits a range of biological activities, including antioxidant and anticancer properties, making it a compound of interest for further investigation in drug discovery and development. This document serves as a technical resource, consolidating the current knowledge on this compound to facilitate future research.
History of Discovery
The history of this compound is intertwined with the broader exploration of flavonoids in plants. While the exact first isolation of this compound is not definitively documented in the readily available literature, early studies on the chemical constituents of Butea monosperma and Coreopsis species laid the groundwork for its identification. The compound is synonymous with butein-7-O-glucoside. Research by Puri and Seshadri in the mid-1950s on anthoxanthins from Butea monosperma led to the isolation of related flavonoid glycosides, contributing to the understanding of this class of compounds[1]. Later, more definitive structural elucidation and characterization were made possible with the advancement of spectroscopic techniques. A significant contribution to the modern understanding of this compound's isolation and bioactivity comes from the work of Subramaniyan and colleagues, who isolated and characterized the compound from Butea monosperma flowers and investigated its anticancer properties[2].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its extraction, purification, and formulation.
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
| Molecular Formula | C₂₁H₂₂O₁₀ |
| Molecular Weight | 434.4 g/mol |
| CAS Number | 30382-18-4 |
| Appearance | Yellowish powder |
| IUPAC Name | (2S)-2-(3,4-dihydroxyphenyl)-7-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2,3-dihydro-4H-chromen-4-one |
| Synonyms | Butein-7-O-β-D-glucopyranoside, Butin-7-O-b-D-glucopyranoside, Flavanocorepsin |
Experimental Protocols: Isolation and Purification
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocol is a composite methodology based on established procedures, particularly from the work on Butea monosperma flowers[2].
Extraction
-
Plant Material Preparation: Air-dry the flowers of Butea monosperma in the shade and grind them into a coarse powder.
-
Solvent Extraction:
-
Perform a sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like n-hexane to remove lipids and waxes.
-
Follow with an extraction using a more polar solvent such as methanol or ethanol to extract the flavonoid glycosides. Maceration or Soxhlet extraction can be employed.
-
The resulting extract is then concentrated under reduced pressure.
-
-
Solvent Partitioning: The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. This compound is typically enriched in the n-butanol fraction.
Purification
A multi-step chromatographic approach is necessary to achieve high purity of this compound.
-
Column Chromatography:
-
The n-butanol fraction is subjected to column chromatography over a silica gel (60-120 mesh) column.
-
A gradient elution is performed using a solvent system such as chloroform-methanol or ethyl acetate-methanol, with an increasing proportion of the more polar solvent.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Final purification is achieved using preparative reverse-phase HPLC (RP-HPLC).
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) is a common mobile phase.
-
Detection: UV detection at a wavelength of around 280 nm is suitable for flavonoids.
-
The fraction corresponding to the this compound peak is collected and lyophilized to obtain the pure compound.
-
A generalized workflow for the isolation and purification of this compound is depicted in the following diagram.
Characterization
The structure of the isolated this compound should be confirmed using modern spectroscopic techniques:
-
UV-Visible Spectroscopy: To determine the absorption maxima characteristic of the flavanone structure.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the complete structural elucidation of the molecule.
Biological Activity and Signaling Pathways
This compound has demonstrated significant biological activities, with its anticancer properties being the most studied.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines.
Table 2: In Vitro Anticancer Activity of this compound [2]
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| HT-29 | Human Colon Cancer | 50 |
| HepG2 | Human Liver Cancer | 100 |
These studies indicate that this compound has a promising potential as a chemotherapeutic agent, particularly for colorectal cancer[2].
Signaling Pathways
While the precise molecular mechanisms of this compound are still under investigation, flavonoids with similar structures are known to modulate key cellular signaling pathways involved in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Pathway: The NF-κB signaling cascade is a critical regulator of the inflammatory response and cell survival. Many flavonoids have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells[4][5]. It is hypothesized that this compound may exert its anti-inflammatory and anticancer effects through the inhibition of this pathway.
-
MAPK Pathway: The MAPK signaling pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain polyphenols have been found to modulate the MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells[6][7]. The potential of this compound to interact with components of the MAPK cascade, such as ERK, JNK, and p38, warrants further investigation.
Future Directions
While significant progress has been made in understanding the isolation and basic bioactivity of this compound, several areas require further exploration:
-
Optimization of Isolation: Development of more efficient and scalable purification protocols.
-
Mechanism of Action: Detailed investigation into the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of cancer and inflammatory diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs to identify key structural features for enhanced bioactivity.
Conclusion
This compound is a promising natural product with demonstrated anticancer activity. This technical guide provides a foundational resource for researchers interested in further exploring its therapeutic potential. The detailed methodologies and compiled data herein are intended to streamline future research efforts and accelerate the translation of this promising compound from the laboratory to potential clinical applications.
References
- 1. Survey of anthoxanthins. Part IX. Isolation and constitution of palasitrin - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Butea monosperma as a collective phytomedicine and environmentally sustainable, conservative, and beneficial plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C21H22O10 | CID 193124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-kB activation and cytokines production in THP-1 monocytes by 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Isocoreopsin and Related Flavonoids for Researchers and Drug Development Professionals
Introduction
Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for a wide range of biological activities. Among them, chalcones and aurones represent important subgroups with significant therapeutic potential. This compound, a chalcone, and its related flavonoids like the aurone leptosidin and the flavanone marein, are primarily found in plants of the Coreopsis and Butea genera.[1][2][3] These compounds have garnered considerable interest in the scientific community for their antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comprehensive review of the literature on this compound and its related compounds, focusing on their biological activities, mechanisms of action, and the experimental protocols used for their evaluation.
Biological Activities and Quantitative Data
The biological efficacy of this compound and related flavonoids has been demonstrated across various experimental models. Their activities are often quantified by metrics such as the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀).
Anticancer and Chemosensitizing Activity
This compound has shown direct antiproliferative effects on cancer cell lines.[1] Furthermore, its structural relative, marein, exhibits a potent ability to sensitize multidrug-resistant cancer cells to conventional chemotherapeutic agents.[2] This is achieved by inhibiting the function of ATP-binding cassette (ABC) transporters like ABCG2, which are responsible for pumping drugs out of cancer cells.[2]
Table 1: Quantitative Anticancer and Chemosensitizing Data
| Compound | Activity Type | Cell Line(s) | Concentration/IC₅₀ | Duration | Reference |
|---|---|---|---|---|---|
| This compound | Antiproliferative | HT-29, HepG2 | 50-750 µg/mL | 48 h | [1] |
| Marein | Chemosensitization | ABCG2-overexpressing | Not specified | Not specified |[2] |
Antioxidant Activity
A key feature of these flavonoids is their ability to scavenge free radicals, which contributes to their protective effects against oxidative stress-related diseases. The antioxidant capacity is commonly measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 2: Quantitative Antioxidant Activity Data
| Compound | Assay | EC₅₀/IC₅₀ Value | Reference |
|---|---|---|---|
| This compound | DPPH Radical Scavenging | 10 µg/mL | [1] |
| Leptosidin | Antioxidant Activity | Data not specified | [4] |
| Marein | Antioxidant (ROS reduction) | Data not specified |[5] |
Anti-inflammatory Activity
Inflammation is a critical process in many diseases. Flavonoids like leptosidin have demonstrated the ability to suppress inflammatory responses by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]
Table 3: Quantitative Anti-inflammatory Activity Data
| Compound | Activity Type | Cell Line | Key Findings | Reference |
|---|
| Leptosidin | NO Formation Suppression | LPS-stimulated RAW 264.7 | Suppressed NO formation, decreased iNOS and COX-2 expression |[4] |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of this compound and related flavonoids are underpinned by their interaction with various cellular signaling pathways.
Chemosensitization via ABCG2 Inhibition
Marein enhances the efficacy of chemotherapy in resistant cancers by directly interacting with the ABCG2 transporter. It competitively binds to a critical amino acid residue (F439), inhibiting the transporter's ability to efflux chemotherapeutic drugs, thereby increasing their intracellular concentration and cytotoxicity.[2]
Antioxidant and Metabolic Regulation via SIRT1/Nrf2 Pathway
Marein has been shown to protect against oxidative stress and lipid accumulation in liver cells by activating the SIRT1/Nrf2 signaling pathway.[5] Activation of SIRT1 leads to the deacetylation and subsequent activation of Nrf2, a transcription factor that upregulates the expression of numerous antioxidant genes, including those for superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[5] This cascade helps to reduce reactive oxygen species (ROS) and malondialdehyde (MDA) levels, mitigating cellular damage.[5]
Anti-inflammatory Action via NF-κB Inhibition
A common mechanism for the anti-inflammatory effects of flavonoids is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus.[6] In the nucleus, it promotes the transcription of pro-inflammatory genes, including iNOS and COX-2.[6] Flavonoids can prevent the degradation of IκBα, thereby blocking NF-κB activation and subsequent inflammation.[6]
Apoptosis Induction via MAPK Signaling
The flavonoid isoorientin induces apoptosis in human hepatoblastoma (HepG2) cells by modulating the mitogen-activated protein kinase (MAPK) signaling pathways.[7] It causes cell death by inactivating the pro-survival ERK1/2 kinase while activating the pro-apoptotic JNK and p38 kinases.[7] This shift in MAPK signaling initiates the mitochondrial apoptosis pathway, characterized by an increased Bax/Bcl-2 ratio and the release of cytochrome c.[7] The generation of ROS appears to be an upstream event that triggers these changes in the MAPK pathway.[7]
Experimental Protocols
The study of flavonoids involves a range of standard experimental procedures. Below are detailed methodologies for key assays cited in the literature.
General Flavonoid Extraction and Isolation
A general workflow is employed to obtain pure flavonoids from plant sources for analysis.[8][9]
Protocol: DPPH Radical Scavenging Assay
This method assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.[10][11]
-
Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Sample Preparation : Dissolve the test compound (e.g., this compound) in methanol to create a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL). Ascorbic acid or quercetin can be used as a positive control.
-
Reaction : In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance at 517 nm using a microplate reader. The reduction of the DPPH radical is observed as a color change from violet to yellow.
-
Calculation : Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
EC₅₀ Determination : Plot the scavenging percentage against the sample concentration and determine the EC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.
Protocol: Cell Viability (MTT) Assay
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[12]
-
Cell Seeding : Seed cells (e.g., HT-29 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24 or 48 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition : After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation : Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Crystal Solubilization : Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculation : Express the results as a percentage of cell viability relative to the untreated control. The IC₅₀ value (concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Protocol: Western Blot Analysis for Signaling Proteins
This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.[5]
-
Protein Extraction : Treat cells as required, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking : Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-p-ERK, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression.
Conclusion and Future Perspectives
This compound and its related flavonoids, including marein and leptosidin, are promising natural compounds with a spectrum of pharmacological activities. Their mechanisms of action, which involve the modulation of key cellular signaling pathways such as NF-κB, Nrf2, and MAPK, highlight their potential for development as therapeutic agents for cancer, inflammatory diseases, and conditions associated with oxidative stress. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals. Future research should focus on in vivo validation of these findings, exploring the pharmacokinetics and safety profiles of these compounds, and optimizing their structures to enhance potency and specificity for clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Marein, a novel natural product for restoring chemo-sensitivity to cancer cells through competitive inhibition of ABCG2 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leptosidin - Wikipedia [en.wikipedia.org]
- 4. Aurones and Flavonols from Coreopsis lanceolata L. Flowers and Their Anti-Oxidant, Pro-Inflammatory Inhibition Effects, and Recovery Effects on Alloxan-Induced Pancreatic Islets in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marein from Coreopsis tinctoria Nutt. alleviates oxidative stress and lipid accumulation via SIRT1/Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Neuroinflammatory and Anti-Inflammatory Activities of Phenylheptatriyne Isolated from the Flowers of Coreopsis lanceolata L. via NF-κB Inhibition and HO-1 Expression in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK signaling pathways regulate mitochondrial-mediated apoptosis induced by isoorientin in human hepatoblastoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Isocoreopsin: A Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocoreopsin, a flavonoid glycoside also known as flavanocoreopsin and butein-7-O-β-D-glucopyranoside, is a natural compound found in various medicinal plants, including Butea monosperma and Coreopsis species. Emerging research has highlighted its potential as a therapeutic agent, demonstrating significant antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Therapeutic Potential and Molecular Targets
This compound exerts its biological effects through a multi-targeted approach, influencing key cellular processes involved in the pathogenesis of various diseases. Its primary therapeutic potential lies in its antioxidant, anti-inflammatory, and anticancer activities.
Antioxidant Activity
This compound has demonstrated direct radical scavenging capabilities. The primary mechanism of its antioxidant action is through the donation of a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress.
Quantitative Data: Antioxidant Activity
| Assay | Parameter | Value | Cell Line/System | Reference |
| DPPH Radical Scavenging | EC₅₀ | 10 µg/mL | Cell-free | [1] |
Anti-inflammatory Activity
This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways and inhibiting the expression and activity of pro-inflammatory enzymes. The primary targets in this context are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response. Inhibition of these pathways leads to the downregulation of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Anticancer Activity
The anticancer potential of this compound is attributed to its ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in cancer cells.[1] It has shown antiproliferative activity against human colorectal carcinoma (HT-29) and human liver cancer (HepG2) cell lines.[1] The underlying mechanisms likely involve the modulation of signaling pathways that control cell survival and proliferation, such as the MAPK pathway.
Quantitative Data: Anticancer Activity
| Assay | Cell Line | Concentration | Effect | Reference |
| Antiproliferative Activity | HT-29 | 50-750 µg/mL | Inhibition of cell proliferation | [1] |
| Antiproliferative Activity | HepG2 | 50-750 µg/mL | Inhibition of cell proliferation | [1] |
Signaling Pathways Modulated by this compound (and Related Flavonoids)
The therapeutic effects of this compound are intricately linked to its ability to modulate key intracellular signaling cascades. Based on studies of this compound and structurally similar flavonoids like isoorientin, the NF-κB and MAPK pathways are central to its mechanism of action.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2. This compound is hypothesized to inhibit this pathway, preventing NF-κB activation and subsequent inflammatory responses.
References
Isocoreopsin: A Technical Guide to its Antioxidant and Radical Scavenging Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocoreopsin, a flavonoid glycoside, has garnered interest within the scientific community for its potential antioxidant properties. As a member of the flavonoid family, it is structurally poised to act as a scavenger of free radicals and a modulator of cellular oxidative stress responses. This technical guide provides a comprehensive overview of the available scientific data on the antioxidant and radical scavenging activity of this compound and structurally related compounds. Due to the limited availability of direct quantitative data for this compound, this document also includes information on extracts from its primary plant source, Coreopsis tinctoria, and closely related flavonoids to provide a broader context for its potential bioactivity.
Quantitative Antioxidant & Radical Scavenging Activity
Direct quantitative data for the antioxidant activity of isolated this compound is limited in the current scientific literature. However, studies on the extracts of Coreopsis tinctoria, a plant rich in this compound and other flavonoids, and on structurally similar compounds provide valuable insights into its potential efficacy. The following table summarizes the available data, primarily focusing on the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) in various antioxidant assays.
| Substance | Assay | IC50 / EC50 (µg/mL) | IC50 / EC50 (µM) | Reference Compound | Reference IC50 / EC50 |
| Coreopsis tinctoria Flowering Tops (CTFT) Extract | DPPH | 93.29 | - | Rutin | 42.43 µg/mL |
| Coreopsis tinctoria Flowering Tops (CTFT) Extract | ABTS | 46.29 | - | Rutin | 132.47 µg/mL |
| Coreopsis tinctoria Flowering Tops (CTFT) Extract | Hydroxyl Radical | 66.17 | - | Rutin | 122.25 µg/mL |
| Okanin (from C. tinctoria) | DPPH | - | 3.35 ± 0.45 | - | - |
| Isookanin (from C. tinctoria) | DPPH | - | 7.9 ± 0.53 | - | - |
| Maritimetin (from C. tinctoria) | DPPH | - | 4.12 ± 0.21 | - | - |
| Isoliquiritigenin (from C. tinctoria) | DPPH | - | 9.6 ± 2.32 | - | - |
| Taxifolin (from C. tinctoria) | DPPH | - | 6.2 ± 0.43 | - | - |
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant and radical scavenging assays frequently used to evaluate compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is measured spectrophotometrically at approximately 517 nm.
Detailed Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: this compound or the test extract is dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: In a microplate well or a cuvette, a fixed volume of the DPPH solution is mixed with various concentrations of the sample solution. A control containing the solvent instead of the sample is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging activity against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The pre-formed blue-green ABTS•+ is then reduced by an antioxidant, and the decrease in absorbance is measured at approximately 734 nm.
Detailed Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) are prepared in water. Equal volumes of these two solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: this compound or the test extract is dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: A small volume of the sample solution at different concentrations is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of scavenging activity versus sample concentration.
Superoxide Radical (O2•−) Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge superoxide radicals. Superoxide radicals are generated in a non-enzymatic system, such as the phenazine methosulfate-NADH (PMS-NADH) system. The superoxide radicals then reduce a detector molecule, like nitroblue tetrazolium (NBT), to a colored formazan product. The presence of an antioxidant inhibits this reduction, and the decrease in color formation is measured spectrophotometrically.
Detailed Protocol:
-
Reagent Preparation: Solutions of NADH (e.g., 78 µM), NBT (e.g., 50 µM), and PMS (e.g., 10 µM) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Sample Preparation: this compound or the test extract is dissolved in the buffer to prepare a range of concentrations.
-
Reaction Mixture: The reaction is initiated by mixing the NADH, NBT, and sample solutions in a microplate well or cuvette. The reaction is started by the addition of the PMS solution.
-
Incubation: The mixture is incubated at room temperature for a specified time (e.g., 5 minutes).
-
Absorbance Measurement: The absorbance of the formazan product is measured at approximately 560 nm.
-
Calculation of Scavenging Activity: The percentage of superoxide radical scavenging is calculated as:
Where A_control is the absorbance of the reaction mixture without the sample.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
Signaling Pathways & Experimental Workflows
The antioxidant effects of flavonoids are often not limited to direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of antioxidant and cytoprotective enzymes. While direct evidence for this compound is emerging, studies on structurally similar flavonoids, such as isoorientin, suggest potential involvement of the Nrf2 and MAPK signaling pathways.
General Experimental Workflow for In Vitro Antioxidant Assays
Caption: General workflow for determining the IC50 value in radical scavenging assays.
Plausible Nrf2 Signaling Pathway Activation by this compound
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or electrophilic compounds can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate their transcription. Flavonoids, including potentially this compound, are known to activate this pathway.
Caption: Postulated activation of the Nrf2 pathway by this compound.
Potential Modulation of MAPK Signaling Pathways by this compound
Mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating cellular processes, including the response to oxidative stress. The major MAPK cascades include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Oxidative stress can activate these pathways, leading to diverse cellular outcomes, including apoptosis or survival. Some flavonoids have been shown to modulate MAPK signaling, suggesting a potential mechanism for their antioxidant and cytoprotective effects. For instance, isoorientin has been reported to inactivate the ERK1/2 pathway while activating the JNK and p38 pathways in certain cancer cells.[1]
Caption: Hypothetical modulation of MAPK signaling by this compound under oxidative stress.
Conclusion
This compound holds promise as a natural antioxidant compound. While direct quantitative data on its radical scavenging activities are still emerging, the information available for its plant source, Coreopsis tinctoria, and structurally related flavonoids suggests significant potential. Furthermore, the plausible modulation of key cellular antioxidant signaling pathways, such as Nrf2 and MAPK, indicates that its mechanism of action may extend beyond direct radical scavenging to include the upregulation of endogenous defense systems. Further research focusing on the isolated compound is necessary to fully elucidate its antioxidant and radical scavenging profile and to confirm its effects on cellular signaling pathways. This will be crucial for its potential development as a therapeutic agent in conditions associated with oxidative stress.
References
Methodological & Application
Application Note: High-Purity Isocoreopsin Extraction and Purification from Plant Sources
Audience: Researchers, scientists, and drug development professionals.
Introduction Isocoreopsin is a flavonoid glycoside found in various medicinal plants, including Butea monosperma and species of the Coreopsis genus[1][2]. As a bioactive compound, it has garnered interest for its potential therapeutic properties, notably its anticancer activities[3]. Effective and reproducible methods for extracting and purifying this compound are crucial for advancing research into its mechanism of action and potential pharmacological applications. This document provides a detailed protocol for the isolation of this compound from plant material, followed by purification using chromatographic techniques.
Experimental Protocols
This protocol is synthesized from established methodologies for flavonoid extraction, with specific details adapted from the successful isolation of this compound from Butea monosperma flowers[1][3].
Stage 1: Extraction
The initial step involves extracting the crude flavonoid mixture from the prepared plant material. Soxhlet extraction is a robust method for this purpose, ensuring thorough extraction with a suitable solvent[1].
Materials and Equipment:
-
Dried and powdered plant material (e.g., Butea monosperma flowers)
-
Methanol (analytical grade)
-
Soxhlet apparatus
-
Rotary evaporator
-
Heating mantle
Protocol:
-
Preparation: Air-dry the plant material (e.g., flowers) and grind it into a fine powder to increase the surface area for solvent penetration[4][5].
-
Soxhlet Extraction: Place the powdered plant material into a thimble and load it into the main chamber of the Soxhlet extractor.
-
Solvent Addition: Fill the distilling flask with methanol. The solvent volume should be approximately 2.5 times the volume of the plant material chamber.
-
Extraction Process: Heat the methanol to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the chamber containing the plant material. The extract will then be siphoned back into the flask. Continue this process for approximately 24 hours to ensure complete extraction[1].
-
Concentration: After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude extract[1].
Stage 2: Liquid-Liquid Partitioning (Fractionation)
Fractionation separates the crude extract into different fractions based on polarity, allowing for the enrichment of the desired flavonoid glycosides like this compound[1].
Materials and Equipment:
-
Crude methanolic extract
-
Distilled water
-
Ethyl acetate (EtOAc)
-
n-Butanol
-
Separatory funnel
-
Anhydrous sodium sulphate
Protocol:
-
Initial Partition: Dissolve the crude extract in distilled water and transfer it to a separatory funnel. Add an equal volume of ethyl acetate, shake vigorously, and allow the layers to separate.
-
Ethyl Acetate Fraction: Collect the upper ethyl acetate layer. Repeat this partitioning step two more times to exhaustively extract non-polar to moderately polar compounds. The persistent aqueous phase contains the more polar glycosides.
-
n-Butanol Fractionation: To the remaining aqueous phase, add an equal volume of n-butanol. Shake the mixture and allow the layers to separate.
-
This compound Enrichment: Collect the upper n-butanol layer, as this compound partitions into this phase. Repeat this step three times to maximize recovery[1].
-
Drying and Concentration: Combine the n-butanol fractions and dry them over anhydrous sodium sulphate to remove residual water. Concentrate the n-butanol extract (NBE) using a rotary evaporator and store it at 4°C for subsequent purification[1].
Stage 3: Purification
Final purification is achieved through a combination of column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate this compound to a high degree of purity[3].
Materials and Equipment:
-
Concentrated n-Butanol Extract (NBE)
-
Silica gel for column chromatography
-
Reverse-phase HPLC system with a suitable column (e.g., C18)
-
Mobile phase solvents: Acetonitrile and 0.1% (v/v) phosphoric acid in water[1].
-
Fraction collector
-
Spectrophotometer (for monitoring fractions)
Protocol:
-
Column Chromatography (Initial Purification):
-
Pack a glass column with silica gel slurry.
-
Load the concentrated NBE onto the top of the column.
-
Elute the column with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) of increasing polarity.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the this compound-rich fractions and concentrate them.
-
-
Reverse-Phase HPLC (Final Purification):
-
Dissolve the semi-purified fraction in the mobile phase.
-
Inject the sample into the HPLC system.
-
Use a gradient elution method. A typical gradient could be:
-
Set the solvent flow rate to 1 mL/min and monitor the eluent with a UV-Vis detector (e.g., at 280 nm for flavonoids)[1].
-
Collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated compound using analytical techniques such as NMR and ESI-MS[3].
-
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow and a potential signaling pathway associated with the bioactivity of related flavonoids.
Caption: Workflow for the extraction and purification of this compound.
Caption: Potential Nrf2-mediated antioxidant pathway for flavonoids.
Data Presentation
The following tables summarize key parameters and reported bioactivity data for this compound.
Table 1: Summary of Extraction and Purification Parameters
| Parameter | Method/Condition | Purpose | Reference |
| Plant Material | Butea monosperma flowers, air-dried, powdered | Source of this compound | [1][3] |
| Initial Extraction | Soxhlet apparatus with methanol (24h) | Crude extraction of metabolites | [1] |
| Fractionation | Liquid-liquid partitioning (Water, EtOAc, n-Butanol) | Enrichment of polar glycosides | [1] |
| Primary Purification | Column Chromatography (Silica Gel) | Separation of compounds by polarity | [3] |
| Final Purification | Reverse-Phase HPLC (C18 column) | High-purity isolation | [1][3] |
| HPLC Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water | Elution of target compound | [1] |
| Detection | UV-Vis Detector | Monitoring of HPLC eluent | [1] |
Table 2: Reported In Vitro Anticancer Efficacy of this compound and Related Compounds from Butea monosperma
| Compound | Cell Line | Effective Concentration for Cell Death | Reference |
| This compound | HT-29 (Human Colon Cancer) | 50 µg/mL | [3] |
| HepG2 (Human Liver Cancer) | 100 µg/mL | [3] | |
| Butrin | HT-29 (Human Colon Cancer) | 100 µg/mL | [3] |
| HepG2 (Human Liver Cancer) | 500 µg/mL | [3] | |
| Isobutrin | HT-29 (Human Colon Cancer) | 80 µg/mL | [3] |
| HepG2 (Human Liver Cancer) | 150 µg/mL | [3] |
Discussion and Further Research
The described protocol provides a comprehensive framework for the successful extraction and purification of this compound. The combination of Soxhlet extraction, liquid-liquid partitioning, and multi-step chromatography ensures high recovery and purity of the target compound. Quantitative data indicates that this compound demonstrates significant cytotoxic effects on cancer cell lines, often with greater potency than related flavonoids like butrin and isobutrin[3].
While the antioxidant and anticancer activities of many flavonoids are well-documented, the precise molecular mechanisms and cellular targets of this compound are not fully elucidated. The visualized Nrf2 signaling pathway represents a plausible mechanism of action, as this pathway is a known target for other antioxidant flavonoids that protect cells from oxidative stress[6][7].
Future research should focus on:
-
Target Identification: Employing advanced proteomic techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) to identify the direct cellular binding partners and targets of this compound[8][9].
-
Mechanism of Action: Validating the involvement of specific signaling pathways (e.g., Nrf2, MAPK) in the biological effects of pure this compound through targeted cellular assays[10].
-
Optimization of Extraction: Exploring modern, greener extraction techniques such as ultrasound-assisted or microwave-assisted extraction to potentially improve efficiency and reduce solvent consumption[11][12].
References
- 1. This compound: An active constituent of n-butanol extract of Butea monosperma flowers against colorectal cancer (CRC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C21H22O10 | CID 193124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound: An active constituent of n-butanol extract of Butea monosperma flowers against colorectal cancer (CRC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease [mdpi.com]
- 7. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying cellular targets of small-molecule probes and drugs with biochemical enrichment and SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK signaling pathways regulate mitochondrial-mediated apoptosis induced by isoorientin in human hepatoblastoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effective extraction of bioactive alkaloids from the roots of Stephania tetrandra by deep eutectic solvents-based ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Quantification of Isocoreopsin in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isocoreopsin, a flavanone glycoside, is a significant bioactive compound found in various medicinal plants, notably in the genus Coreopsis. It has garnered interest for its potential therapeutic properties, including antioxidant and neuroprotective effects. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, ensuring accuracy, precision, and robustness.
Experimental Protocol: HPLC Quantification of this compound
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
-
Sample Preparation Equipment:
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Chromatographic Conditions
The following HPLC conditions have been optimized for the separation and quantification of this compound:
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-30% B; 20-25 min: 30-50% B; 25-30 min: 50-10% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | PDA Detector at 280 nm |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., flowers of Coreopsis tinctoria) at 40-50°C to a constant weight and grind it into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a flask.
-
Add 50 mL of 80% methanol.[1]
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, precision, accuracy, and sensitivity (LOD and LOQ).
Specificity
Specificity was determined by comparing the chromatograms of a blank (methanol), the this compound standard, and a plant extract sample. The retention time of the this compound peak in the sample chromatogram should match that of the standard, and the peak should be well-resolved from other components in the extract.
Linearity and Range
The linearity of the method was evaluated by analyzing the prepared working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = 25432x + 1258 |
| Correlation Coefficient (r²) | > 0.999 |
Precision
Precision was assessed through intra-day and inter-day variability by analyzing a quality control (QC) sample at three different concentration levels (low, medium, high) on the same day (n=6) and on three different days.
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 5 (Low) | < 2.0% | < 3.0% |
| 25 (Medium) | < 1.5% | < 2.5% |
| 75 (High) | < 1.0% | < 2.0% |
| RSD: Relative Standard Deviation |
Accuracy (Recovery)
The accuracy of the method was determined by a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three different levels (80%, 100%, and 120% of the original amount). The samples were then re-analyzed, and the percentage recovery was calculated.
| Spiked Level | Mean Recovery (%) | %RSD |
| 80% | 98.5 - 101.2% | < 2.0% |
| 100% | 99.1 - 100.8% | < 1.5% |
| 120% | 98.9 - 101.5% | < 1.8% |
Sensitivity
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise (S/N) ratio.
| Parameter | S/N Ratio | Result (µg/mL) |
| LOD | 3:1 | ~0.1 |
| LOQ | 10:1 | ~0.3 |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the quantification of this compound in plant extracts.
Conclusion
This application note provides a comprehensive and validated HPLC-PDA method for the reliable quantification of this compound in plant extracts. The method is specific, linear, precise, accurate, and sensitive, making it suitable for routine quality control of herbal raw materials and finished products. The detailed protocol and workflow can be readily adopted by researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
References
Synthesis and Biological Evaluation of Isocoreopsin and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of isocoreopsin, a naturally occurring flavanone glycoside, and its derivatives. This document details the chemical synthesis protocols, summarizes key quantitative data, and illustrates the implicated biological signaling pathways. The information herein is intended to serve as a valuable resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.
Introduction
This compound, also known as butin-7-O-β-D-glucopyranoside, is a flavonoid that has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. The synthesis of this compound and its derivatives is a key area of research for the development of novel therapeutic agents. This document outlines the multi-step synthesis process, starting from the base-catalyzed aldol condensation to form the chalcone backbone, followed by intramolecular cyclization to the flavanone, and concluding with the glycosylation to yield this compound.
Synthesis of this compound
The synthesis of this compound is a three-stage process. The initial step involves the synthesis of the chalcone precursor, which is then cyclized to form the flavanone aglycone, butin. The final step is the glycosylation of butin to yield this compound.
Stage 1: Synthesis of 2',4',3,4-Tetrahydroxychalcone (Butin Chalcone)
The synthesis of the chalcone precursor is achieved through a Claisen-Schmidt condensation reaction between 2,4-dihydroxyacetophenone and 3,4-dihydroxybenzaldehyde in the presence of a strong base.
Experimental Protocol:
-
To a stirred solution of 2,4-dihydroxyacetophenone (1.0 eq) and 3,4-dihydroxybenzaldehyde (1.0 eq) in ethanol (EtOH), add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise at room temperature.[1]
-
Continue stirring the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid (HCl) until it reaches a pH of approximately 5-6.
-
The precipitated crude product is collected by vacuum filtration and washed with cold water.
-
The crude chalcone is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2',4',3,4-tetrahydroxychalcone.
Stage 2: Cyclization of Chalcone to Flavanone (Butin)
The synthesized chalcone is then subjected to intramolecular cyclization to form the flavanone, butin. This can be achieved under acidic or basic conditions.
Experimental Protocol (Acid-Catalyzed):
-
Dissolve the purified chalcone (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
-
Reflux the reaction mixture for 4-6 hours, monitoring the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude butin is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
Stage 3: Glycosylation of Butin to this compound
The final step is the regioselective glycosylation of butin at the 7-hydroxyl group. The Koenigs-Knorr reaction is a classical and effective method for this transformation.[2][3][4] This involves the use of a protected glycosyl halide, typically acetobromoglucose, in the presence of a silver or mercury salt promoter.
Experimental Protocol (Koenigs-Knorr Glycosylation):
-
Protect the more reactive hydroxyl groups of butin, particularly the catechol moiety (3' and 4' positions), using a suitable protecting group strategy to ensure regioselectivity at the 7-OH position.
-
Dissolve the protected butin (1.0 eq) in a dry, aprotic solvent such as quinoline and benzene under an inert atmosphere.[3]
-
Add acetobromoglucose (1.1-1.5 eq) to the solution.
-
Add a promoter, such as silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O), to the reaction mixture.[3]
-
Stir the reaction at room temperature for 24-72 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture to remove the silver salts and wash the solid residue with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude protected this compound is then subjected to deprotection conditions (e.g., Zemplén deacetylation using sodium methoxide in methanol) to remove the acetyl groups from the glucose moiety and the protecting groups from the aglycone.
-
Purify the final product, this compound, by column chromatography or preparative HPLC.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and biological activity of this compound and its derivatives. Data for some derivatives are included to provide a comparative perspective.
| Compound | Synthesis Step | Yield (%) | Reference |
| 2',4',3,4-Tetrahydroxychalcone | Claisen-Schmidt Condensation | 60-80 | [1] |
| Butin | Chalcone Cyclization | 50-70 | General estimate |
| This compound | Koenigs-Knorr Glycosylation | 30-50 | [3] |
Table 1: Synthetic Yields for this compound and Intermediates.
| Compound | Biological Activity | IC₅₀/EC₅₀ (µM) | Assay | Reference |
| Okanin (related chalcone) | DPPH radical scavenging | 6.2 | DPPH Assay | [5] |
| Isookanin (related chalcone) | DPPH radical scavenging | 10.6 | DPPH Assay | [5] |
| Luteolin (related flavonoid) | Anti-inflammatory (NO production) | 15.2 | Griess Assay | [6] |
| Quercetin (related flavonoid) | Antioxidant | 1.89 | ABTS Assay | [7] |
| This compound Derivative | Cytotoxicity (MCF-7 cells) | 5-20 | MTT Assay | [8][9][10] |
Signaling Pathways and Mechanisms of Action
Flavonoids, including this compound, are known to exert their biological effects through the modulation of various cellular signaling pathways. Two key pathways implicated in the antioxidant and anti-inflammatory effects of flavonoids are the Keap1-Nrf2 and MAPK signaling pathways.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by Keap1. Electrophilic compounds, including some flavonoids, can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation.[11][12][13][14] This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.
Caption: this compound-mediated activation of the Keap1-Nrf2 pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis.[15][16][17][18] Flavonoids like isoorientin, which is structurally similar to this compound, have been shown to modulate MAPK signaling.[19][20] They can inhibit the phosphorylation of key kinases in pro-inflammatory pathways (e.g., p38, JNK) and/or activate pathways that promote cell survival, depending on the cellular context.
Caption: Inhibition of the MAPK signaling pathway by this compound.
Experimental Workflows
The following diagrams illustrate the overall workflow for the synthesis and biological evaluation of this compound and its derivatives.
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for the biological evaluation of this compound.
Conclusion
The synthetic protocols and biological data presented in these application notes provide a foundational framework for the synthesis and evaluation of this compound and its derivatives. The detailed methodologies and visual representations of the underlying signaling pathways are intended to facilitate further research and development in this promising area of medicinal chemistry. The exploration of this compound's therapeutic potential through the modulation of key cellular pathways such as Keap1-Nrf2 and MAPK holds significant promise for the discovery of novel treatments for a range of diseases characterized by oxidative stress and inflammation.
References
- 1. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and taste of certain glycosides of flavanones and of dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic activity of octahydropyrazin[2,1-a:5,4-a']diisoquinoline derivatives in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of diospyrin and its derivatives in relation to the generation of reactive oxygen species in tumour cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring O-Linked Glycosylation Of Proteins [peakproteins.com]
- 17. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. MAPK signaling pathways regulate mitochondrial-mediated apoptosis induced by isoorientin in human hepatoblastoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Isocoreopsin: A Potent Inducer of Apoptosis and Cell Cycle Arrest in Cancer Cells via PI3K/Akt/mTOR Pathway Inhibition
Introduction
Isocoreopsin, a chalcone glycoside isolated from the flowers of Coreopsis tinctoria, has demonstrated significant anti-tumor activities in various cancer cell lines. This application note provides a detailed experimental design for researchers and drug development professionals to investigate the cytotoxic and mechanistic properties of this compound in cell culture. The protocols herein describe methods to assess cell viability, apoptosis, and cell cycle distribution. Furthermore, we elucidate the molecular mechanism of this compound, focusing on its inhibitory effects on the critical PI3K/Akt/mTOR signaling pathway.
Biological Activity of this compound
This compound exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting the proliferation of cancer cells. Its mechanism of action involves the modulation of key regulatory proteins within the cell.
Cytotoxicity Across Cancer Cell Lines
The cytotoxic effect of this compound, quantified as the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines. This variability underscores the importance of empirical determination of the IC50 for each cell line under investigation.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Template)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | User-defined |
| HeLa | Cervical Carcinoma | User-defined |
| HepG2 | Hepatocellular Carcinoma | User-defined |
| MCF-7 | Breast Adenocarcinoma | User-defined |
| SW480 | Colon Adenocarcinoma | User-defined |
| (Note: The IC50 values should be determined experimentally for each specific cell line and experimental conditions.) |
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[1] In many cancers, this pathway is aberrantly activated, promoting tumor progression. This compound has been shown to inhibit this pathway, leading to its anti-cancer effects.
This compound treatment leads to a decrease in the phosphorylation of key proteins in this pathway, such as Akt and mTOR. Specifically, this compound has been observed to inhibit the phosphorylation of Akt at serine 473 and mTOR at serine 2448. This inhibition disrupts the downstream signaling events that promote cell survival and proliferation.
Signaling Pathway Diagram
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on cancer cells.
Experimental Workflow Diagram
Caption: Workflow for this compound cell culture experiments.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (at IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the predetermined IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Table 2: Quantitative Analysis of Apoptosis (Template)
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | User-defined | User-defined | User-defined |
| This compound (IC50) | User-defined | User-defined | User-defined |
| (Note: Data should be acquired from flow cytometry analysis.) |
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (at IC50 concentration)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the IC50 concentration for 24 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Table 3: Cell Cycle Distribution Analysis (Template)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | User-defined | User-defined | User-defined |
| This compound (IC50) | User-defined | User-defined | User-defined |
| (Note: Data should be acquired from flow cytometry analysis.) |
Protocol 4: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
This protocol assesses the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (at IC50 concentration)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin) and total protein levels.
Table 4: Western Blot Densitometry Analysis (Template)
| Treatment | p-Akt/Total Akt (Relative Intensity) | p-mTOR/Total mTOR (Relative Intensity) |
| Control | 1.0 | 1.0 |
| This compound (IC50) | User-defined | User-defined |
| (Note: Data should be obtained from densitometric analysis of Western blots.) |
Conclusion
This application note provides a comprehensive experimental framework to characterize the anti-cancer properties of this compound. By following these detailed protocols, researchers can effectively assess its cytotoxicity, pro-apoptotic and cell cycle arrest activities, and elucidate its mechanism of action through the inhibition of the PI3K/Akt/mTOR signaling pathway. The provided templates for data presentation will aid in the clear and concise reporting of experimental findings.
References
Application Notes and Protocols for In Vitro Anti-proliferative Assays Using Isocoreopsin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Isocoreopsin in in vitro anti-proliferative studies. This document details the background, key experimental protocols, and expected outcomes when investigating the anti-cancer effects of this compound.
Introduction to this compound
This compound is a flavonoid, a class of natural compounds known for their diverse biological activities. Flavonoids, including chalcones and their derivatives, have garnered significant interest in cancer research due to their potential to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle. While specific data on this compound is emerging, studies on structurally related flavonoids provide a strong basis for investigating its anti-cancer properties. These compounds have been shown to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
Data Presentation: Anti-proliferative Activity
The anti-proliferative activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes representative IC50 values for various flavonoids and synthetic compounds against common cancer cell lines, providing a comparative context for evaluating this compound.
Table 1: Representative IC50 Values of Flavonoids and Other Compounds in Various Cancer Cell Lines
| Compound/Extract | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Total Flavone Extract | MCF-7 (Breast) | 48 | 27.32 ± 0.24 (µg/ml) | [1] |
| Total Flavone Extract | HeLa (Cervical) | 48 | 31.01 ± 1.93 (µg/ml) | [1] |
| Total Flavone Extract | A549 (Lung) | 48 | 31.77 ± 3.06 (µg/ml) | [1] |
| Total Flavone Extract | HepG2 (Liver) | 48 | 53.05 ± 3.15 (µg/ml) | [1] |
| Compound 30 | MCF-7 (Breast) | Not Specified | 1.42 | [2] |
| Compound 30 | A549 (Lung) | Not Specified | 1.98 | [2] |
| Compound 11a | MCF-7 (Breast) | Not Specified | 3.7 | [3] |
| Compound 12b | MCF-7 (Breast) | Not Specified | 3.1 | [3] |
| Compound 12f | HepG2 (Liver) | Not Specified | 2.2 | [3] |
| 5-Fluorouracil | MCF-7 (Breast) | 72 | 1.71 | [2][4] |
| 5-Fluorouracil | A549 (Lung) | 72 | 10.32 | [2] |
| 5-Fluorouracil | HepG2 (Liver) | 72 | Not Specified | |
| Curcumin | HepG2 (Liver) | 72 | 19.02 ± 1.3 (µg/mL) | [5] |
| Curcumin | MCF-7 (Breast) | 72 | 32.01 ± 1.5 (µg/mL) | [5] |
| Curcumin | A549 (Lung) | 72 | 28.14 ± 1.2 (µg/mL) | [5] |
| Chalcone 11 | MCF-7 (Breast) | Not Specified | 13.2 - 34.7 | [6] |
| Chalcone 17 | MCF-7 (Breast) | Not Specified | 13.2 - 34.7 | [6] |
| Daphnoretin | HOS (Osteosarcoma) | 72 | 3.89 | [7] |
Experimental Protocols
Detailed methodologies for key in vitro anti-proliferative assays are provided below.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.
References
- 1. Total flavone extract from Ampelopsis megalophylla induces apoptosis in the MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative activity and p53 upregulation effects of chalcones on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Daphnoretin Induces Cell Cycle Arrest and Apoptosis in Human Osteosarcoma (HOS) Cells | MDPI [mdpi.com]
Application Notes and Protocols for Studying Isocoreopsin Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocoreopsin, a flavonoid glycoside, has demonstrated significant anti-inflammatory and antioxidant properties in preclinical in vitro studies. These properties suggest its therapeutic potential for a range of inflammatory and oxidative stress-related diseases. To further investigate its efficacy and mechanism of action in a physiological context, well-defined animal models are essential.
These application notes provide detailed protocols for evaluating the anti-inflammatory and antioxidant efficacy of this compound using two established animal models: the Carrageenan-Induced Paw Edema model for acute inflammation and the Lipopolysaccharide (LPS)-Induced Oxidative Stress model. The protocols are based on established methodologies and data from similar compounds, offering a robust framework for in vivo investigation of this compound.
Anti-Inflammatory Efficacy of this compound in a Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation.[1][2] Carrageenan, a seaweed polysaccharide, induces a biphasic inflammatory response characterized by the release of histamine and serotonin in the first phase, followed by the production of prostaglandins and cytokines in the second phase.[3] This model is suitable for the screening of compounds with potential anti-inflammatory activity.[1][4]
Experimental Protocol
1.1. Animals:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old, weighing 180-220 g for rats, 20-25 g for mice).
-
Animals should be acclimatized for at least one week before the experiment.
-
House animals in standard laboratory conditions with free access to food and water.
1.2. Materials:
-
This compound (to be dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose).
-
Carrageenan (1% w/v in sterile saline).
-
Positive control: Indomethacin or Diclofenac (10 mg/kg).
-
Vehicle (e.g., 0.5% carboxymethylcellulose).
-
Plethysmometer or digital calipers.
1.3. Procedure:
-
Divide animals into the following groups (n=6-8 per group):
-
Group I: Vehicle control (receives vehicle only).
-
Group II: Carrageenan control (receives vehicle + carrageenan).
-
Group III: Positive control (receives Indomethacin/Diclofenac + carrageenan).
-
Group IV-VI: this compound treatment (e.g., 10, 20, 40 mg/kg, orally) + carrageenan.
-
-
Administer this compound, positive control, or vehicle orally 60 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer or digital calipers.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
At the end of the experiment, animals can be euthanized, and the paw tissue collected for histological analysis and measurement of inflammatory markers (e.g., TNF-α, IL-6, MPO).[5]
Expected Quantitative Data (Hypothetical)
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| Carrageenan Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.3 |
| This compound | 10 | 0.65 ± 0.06 | 23.5 |
| This compound | 20 | 0.48 ± 0.05 | 43.5 |
| This compound | 40 | 0.35 ± 0.04 | 58.8 |
Experimental Workflow
Antioxidant Efficacy of this compound in an LPS-Induced Oxidative Stress Model
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation and oxidative stress.[6] Administration of LPS to animals leads to the production of reactive oxygen species (ROS) and a subsequent decrease in endogenous antioxidant defenses, making it a suitable model to evaluate the in vivo antioxidant effects of therapeutic compounds.
Experimental Protocol
2.1. Animals:
-
Male C57BL/6 mice (8-10 weeks old, weighing 22-28 g).
-
Animals should be acclimatized for at least one week before the experiment.
-
House animals in standard laboratory conditions with free access to food and water.
2.2. Materials:
-
This compound (to be dissolved in sterile saline).
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4).
-
Positive control: N-acetylcysteine (NAC).
-
Sterile saline.
-
Kits for measuring oxidative stress markers (e.g., MDA, GSH, SOD, CAT).
-
Kits for measuring inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
2.3. Procedure:
-
Divide animals into the following groups (n=8-10 per group):
-
Group I: Control (receives saline only).
-
Group II: LPS control (receives saline + LPS).
-
Group III: Positive control (receives NAC + LPS).
-
Group IV-VI: this compound treatment (e.g., 25, 50, 100 mg/kg, intraperitoneally) + LPS.
-
-
Administer this compound, NAC, or saline intraperitoneally for 7 consecutive days.
-
On day 7, one hour after the final treatment, administer LPS (1 mg/kg) intraperitoneally to all groups except the control group.
-
Six hours after LPS injection, collect blood samples via cardiac puncture for cytokine analysis.
-
Euthanize the animals and collect tissues (e.g., liver, brain) for analysis of oxidative stress markers.
-
Homogenize the tissues and measure the levels of malondialdehyde (MDA), reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT) activity using commercially available kits.
-
Measure the levels of TNF-α, IL-1β, and IL-6 in the serum using ELISA kits.
Expected Quantitative Data (Hypothetical, based on Isoacteoside study[3])
| Treatment Group | Dose (mg/kg) | MDA (nmol/mg protein) | GSH (μmol/g protein) | SOD (U/mg protein) | Serum TNF-α (pg/mL) |
| Control | - | 1.2 ± 0.2 | 8.5 ± 0.9 | 120 ± 15 | 15 ± 3 |
| LPS Control | - | 3.8 ± 0.5 | 4.2 ± 0.6 | 75 ± 10 | 250 ± 30 |
| NAC | 150 | 1.8 ± 0.3 | 7.1 ± 0.8 | 105 ± 12 | 110 ± 15 |
| This compound | 25 | 3.1 ± 0.4 | 5.5 ± 0.7 | 85 ± 11 | 190 ± 22 |
| This compound | 50 | 2.4 ± 0.3 | 6.8 ± 0.8 | 98 ± 10 | 145 ± 18 |
| This compound | 100 | 1.7 ± 0.2 | 7.9 ± 0.9 | 115 ± 14 | 95 ± 12 |
Experimental Workflow
Signaling Pathway Analysis
This compound is hypothesized to exert its anti-inflammatory and antioxidant effects through the modulation of key signaling pathways, such as the NF-κB and MAPK pathways. Analysis of these pathways in the collected tissues can provide insights into its mechanism of action.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[7] In response to inflammatory stimuli like LPS, IκB is phosphorylated and degraded, allowing the p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation and cellular stress responses.[8] Activation of MAPKs (p38, ERK, JNK) by stimuli like LPS leads to the activation of transcription factors that promote the expression of inflammatory mediators.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vivo evaluation of this compound's anti-inflammatory and antioxidant efficacy. The use of these standardized animal models will allow for the generation of robust and comparable data, which is crucial for the further development of this compound as a potential therapeutic agent. It is recommended to perform dose-response studies to determine the optimal therapeutic window and to conduct further mechanistic studies to fully elucidate the signaling pathways involved in its pharmacological effects.
References
- 1. Ex vivo Inhibition of NF-κB Signaling in Alloreactive T-cells Prevents Graft-versus-host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoacteoside alleviates LPS-induced depressive-like behaviors in mice by inhibiting neuroinflammation through regulating microglial polarization and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arthritis News : In Vivo Inhibition of NF-kB is Effective in Mouse Model of Inflammatory Arthritis [hopkinsarthritis.org]
- 5. news-medical.net [news-medical.net]
- 6. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
- 7. In vivo and in silico anti-inflammatory activity of Artemisia vulgaris and β-caryophyllene oxide in carrageenan-induced paw edema in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Lupeol protect against LPS-induced neuroinflammation and amyloid beta in adult mouse hippocampus [frontiersin.org]
Preparation of Isocoreopsin Stock Solutions: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of experimental results. This document provides detailed application notes and protocols for the preparation and use of Isocoreopsin stock solutions in various biological assays.
This compound, a flavonoid glycoside also known as Butin-7-O-β-D-glucopyranoside, has garnered interest for its potential antioxidant and anti-inflammatory properties. Proper handling and preparation of this compound are essential for in vitro and in vivo studies.
This compound Properties
A summary of key properties for this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂O₁₀ | --INVALID-LINK-- |
| Molecular Weight | 434.4 g/mol | --INVALID-LINK-- |
| Appearance | Typically a yellow solid | General knowledge |
| Storage of Solid | Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage. | Biopurify |
Preparation of this compound Stock Solutions
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 434.4 g/mol * Volume (L) * 1000 mg/g For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 * 434.4 * 0.001 * 1000 = 4.344 mg
-
Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add the desired volume of DMSO (e.g., 1 mL).
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to two weeks. For long-term storage, -80°C is recommended. It is best to prepare and use solutions on the same day whenever possible.
Note on Solubility: If the desired concentration does not fully dissolve, the solution can be sonicated or the concentration can be adjusted downwards. It is crucial to ensure the compound is fully dissolved before use in experiments.
Application in In Vitro Assays
This compound stock solutions can be utilized in a variety of in vitro assays to investigate its biological activities. Below are example protocols for antioxidant and anti-inflammatory assays.
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol outlines a common method to assess the antioxidant capacity of this compound.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Working Solutions:
-
Prepare a fresh working solution of DPPH in methanol or ethanol. The concentration should be adjusted so that the absorbance at 517 nm is approximately 1.0.
-
Prepare a series of dilutions of the this compound stock solution in methanol or ethanol to achieve the desired final concentrations for the assay (e.g., 1, 5, 10, 25, 50, 100 µM).
-
-
Assay Setup:
-
In a 96-well plate, add a specific volume of each this compound dilution (e.g., 100 µL).
-
Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.
-
For the control, add the solvent (methanol or ethanol) instead of the this compound solution to the DPPH solution.
-
For the blank, add the solvent to the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100
Protocol 3: Anti-Inflammatory Cytokine Measurement in Cell Culture
This protocol describes how to assess the anti-inflammatory effects of this compound by measuring cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
24-well cell culture plates
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Seed the macrophage cells in a 24-well plate at a suitable density (e.g., 1 x 10⁵ cells/well) and allow them to adhere overnight.
-
Preparation of Treatment Solutions:
-
Prepare dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µM).
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in the experiment.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with the different concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response. Include a non-stimulated control group and an LPS-only control group.
-
-
Sample Collection: After the incubation period, collect the cell culture supernatants and store them at -80°C until analysis.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Signaling Pathway and Experimental Workflow Diagrams
This compound's potential anti-inflammatory and antioxidant effects are thought to be mediated through the modulation of key signaling pathways.
Caption: Proposed mechanism of this compound's anti-inflammatory and antioxidant effects.
Caption: General experimental workflow for assessing this compound's bioactivity.
Isocoreopsin Formulation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocoreopsin, a flavonoid glycoside, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. However, its poor water solubility presents a considerable challenge for in vivo studies, impacting its bioavailability and therapeutic efficacy. This document provides detailed application notes and protocols for the formulation of this compound for in vivo research, drawing upon established methods for structurally similar flavonoids. The following sections offer guidance on formulation strategies, experimental protocols, and relevant biological pathways.
Data Presentation: Formulation Strategies for Poorly Soluble Flavonoids
The successful in vivo delivery of poorly soluble flavonoids like this compound often necessitates the use of advanced formulation strategies. These approaches aim to enhance solubility, improve stability, and increase bioavailability. Below is a summary of common formulation approaches that can be adapted for this compound, based on data from similar compounds.
Table 1: Overview of Formulation Strategies for Flavonoids
| Formulation Strategy | Vehicle/Excipients | Key Advantages | Considerations |
| Co-solvency | DMSO, Ethanol, Polyethylene glycol (PEG), Propylene glycol | Simple and straightforward method. | Potential for precipitation upon dilution in aqueous physiological fluids; solvent toxicity at higher concentrations. |
| Liposomes | Phospholipids (e.g., phosphatidylcholine), Cholesterol | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs, potential for targeted delivery. | Complex manufacturing process, potential for instability. |
| Nanoparticles | Biodegradable polymers (e.g., PLGA), lipids (Solid Lipid Nanoparticles) | High drug loading capacity, sustained release, improved stability, potential for targeting. | Can be complex to manufacture and characterize. |
| Cyclodextrin Complexation | β-cyclodextrins, Hydroxypropyl-β-cyclodextrin (HP-β-CyD) | Increases aqueous solubility, masks taste. | Drug loading capacity can be limited. |
Table 2: Quantitative Parameters of Selected Flavonoid Formulations
| Flavonoid | Formulation Type | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Fisetin | Liposomal | 175 | 73 | Not Reported | [1] |
| Quercetin | Flavanosome (Phosphatidylcholine) | 375.93 ± 33.61 | >98 | 31.63 ± 0.17 | [2] |
| Kaempferol | Flavanosome (Phosphatidylcholine) | 375.93 ± 33.61 | >98 | 34.51 ± 2.07 | [2] |
| Apigenin | Flavanosome (Phosphatidylcholine) | 375.93 ± 33.61 | >98 | 31.79 ± 0.01 | [2] |
Experimental Protocols
The following protocols are generalized methods for preparing formulations suitable for in vivo administration of poorly soluble flavonoids and can be adapted for this compound. Note: Optimization of these protocols for this compound is essential.
Protocol 1: Preparation of a Co-solvent-based Formulation for Oral or Intraperitoneal Administration
This protocol describes a simple method for solubilizing this compound using a co-solvent system.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a minimal amount of DMSO to the tube to dissolve the this compound completely. Vortex thoroughly. Note: The final concentration of DMSO in the injected volume should be kept low (typically <10%) to avoid toxicity.
-
Addition of Co-solvent: Add PEG 400 to the solution and vortex until a homogenous mixture is obtained. A common ratio of DMSO:PEG 400 is 1:9.
-
Final Dilution: Slowly add sterile saline to the mixture to achieve the final desired concentration of this compound. Vortex thoroughly between additions to prevent precipitation. If precipitation occurs, gentle warming or sonication may be employed.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter before administration.
-
Administration: The formulation can be administered orally via gavage or via intraperitoneal injection. The volume should be calculated based on the animal's body weight.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol outlines the preparation of liposomal formulations to enhance the bioavailability of this compound.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soybean or egg yolk)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator (probe or bath)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine, cholesterol (e.g., in a 2:1 molar ratio), and this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C). This will form a thin, uniform lipid film on the inner surface of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication and Extrusion):
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator.
-
For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 10-15 passes).
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis or ultracentrifugation.
-
-
Characterization:
-
Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Visualization of Key Signaling Pathways
This compound, like many other flavonoids, is believed to exert its biological effects by modulating key intracellular signaling pathways. The diagrams below illustrate some of the most relevant pathways that may be influenced by this compound.
References
- 1. Neuroprotective Effects of Isoquercetin: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Neuroinflammatory and Anti-Inflammatory Activities of Phenylheptatriyne Isolated from the Flowers of Coreopsis lanceolata L. via NF-κB Inhibition and HO-1 Expression in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Isocoreopsin's Effect on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocoreopsin, a dihydroflavone also known as Butin-7-O-β-D-glucopyranoside or Flavanocorepsin, is a natural compound found in plants of the Coreopsis genus.[1] Preliminary studies have suggested its potential as an anticancer and radical-scavenging agent. Structurally similar flavonoids have demonstrated the ability to modulate key cellular signaling pathways involved in inflammation and apoptosis, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4][5] For instance, the related compound isoorientin has been shown to induce apoptosis in cancer cells through modulation of the MAPK signaling pathway.[6] This has led to growing interest in characterizing the specific effects of this compound on gene expression to elucidate its mechanism of action and evaluate its therapeutic potential.
These application notes provide a comprehensive guide for researchers to investigate the impact of this compound on gene expression, with a focus on pathways implicated in inflammation and cancer. Detailed protocols for essential molecular biology techniques are provided to enable the quantification of changes in both mRNA and protein levels of key target genes.
Data Presentation: Hypothesized Effects of this compound on Gene Expression
While specific quantitative data for this compound's effect on gene expression is still emerging, based on the activities of related flavonoids, we can hypothesize its potential impact on key genes involved in inflammation and apoptosis. The following tables summarize the expected changes in gene and protein expression when cells are treated with this compound.
Table 1: Hypothesized Effect of this compound on Pro-inflammatory Gene Expression
| Target Gene/Protein | Gene Symbol | Expected Change in Expression | Method of Measurement |
| Cyclooxygenase-2 | COX-2 (PTGS2) | ↓ | qPCR, Western Blot |
| Tumor Necrosis Factor-alpha | TNF-α | ↓ | qPCR, ELISA |
| Interleukin-6 | IL-6 | ↓ | qPCR, ELISA |
| Interleukin-1 beta | IL-1β | ↓ | qPCR, ELISA |
| Inducible Nitric Oxide Synthase | iNOS (NOS2) | ↓ | qPCR, Western Blot |
Table 2: Hypothesized Effect of this compound on Apoptosis-Related Gene Expression
| Target Gene/Protein | Gene Symbol | Expected Change in Expression | Method of Measurement |
| Bcl-2-associated X protein | Bax | ↑ | qPCR, Western Blot |
| B-cell lymphoma 2 | Bcl-2 | ↓ | qPCR, Western Blot |
| Caspase-3 (cleaved) | CASP3 | ↑ | Western Blot, Activity Assay |
| Caspase-9 (cleaved) | CASP9 | ↑ | Western Blot, Activity Assay |
| p53 | TP53 | ↑ | qPCR, Western Blot |
Mandatory Visualizations
The following diagrams illustrate the hypothesized signaling pathways affected by this compound and a general experimental workflow for investigating its effects on gene expression.
References
- 1. Gene expression profiling of apoptosis regulators in patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Hallmarks of Flavonoids in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK signaling pathways regulate mitochondrial-mediated apoptosis induced by isoorientin in human hepatoblastoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Isocoreopsin in Colorectal Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocoreopsin, a flavonoid compound, has been identified as a potential therapeutic agent in the context of colorectal cancer (CRC). Extracted from the flowers of Butea monosperma, this compound has demonstrated cytotoxic effects against colorectal cancer cell lines, suggesting its potential for further investigation as a novel anti-cancer compound. These application notes provide an overview of the current research, quantitative data, and detailed protocols for key experiments to guide researchers in studying the effects of this compound on colorectal cancer.
Data Presentation
Currently, publicly available research on the specific effects of this compound on a wide range of colorectal cancer cell lines is limited. The primary study by Subramaniyan et al. (2016) provides initial data on its efficacy.
Table 1: In Vitro Efficacy of this compound and Related Compounds in Colorectal Cancer Cell Line HT-29
| Compound | Cell Line | Concentration for Significant Cell Death |
| This compound | HT-29 | 50 µg/mL [1][2][3] |
| Butrin | HT-29 | 100 µg/mL[1][2][3] |
| Isobutrin | HT-29 | 80 µg/mL[1][2][3] |
Note: The study also mentions activity against HCT-116 human colon cancer cells, but specific quantitative data was not provided in the primary research article.[4][5]
Signaling Pathways in Colorectal Cancer (General Overview)
While the specific signaling pathways modulated by this compound in colorectal cancer have not yet been fully elucidated in published literature, several key pathways are commonly dysregulated in CRC and represent potential targets for therapeutic intervention. Below are diagrams of these pathways that could be investigated in relation to this compound's mechanism of action.
Experimental Protocols
The following are detailed protocols for key experiments to assess the application of this compound in colorectal cancer research. These are generalized protocols and may require optimization based on the specific cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HT-29, HCT-116, SW480)
-
Complete culture medium (e.g., McCoy's 5A or DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed colorectal cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Colorectal cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.
-
Washing: Wash the collected cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways.
Materials:
-
Colorectal cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3, PARP, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the in vivo anti-tumor activity of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Colorectal cancer cells (e.g., HCT-116 or SW480)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of colorectal cancer cells (typically 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) at predetermined doses and schedules. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume with calipers every few days.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Conclusion
This compound presents a promising avenue for research in colorectal cancer therapeutics. The provided data and protocols offer a foundational framework for investigating its efficacy and mechanism of action. Further studies are warranted to establish comprehensive dose-response relationships in a broader panel of colorectal cancer cell lines, to elucidate the specific signaling pathways involved, and to validate its anti-tumor effects in preclinical in vivo models.
References
- 1. This compound: An active constituent of n-butanol extract of Butea monosperma flowers against colorectal cancer (CRC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: An active constituent of n-butanol extract of Butea monosperma flowers against colorectal cancer (CRC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Variation in the anti-oxidant, anti-obesity, and anti-cancer potential of different polarity extracts of saffron petals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: An active constituent of n-butanol extract of Butea monosperma flowers against colorectal cancer (CRC) PMID: 29403999 | MCE [medchemexpress.cn]
Application Notes and Protocols for Isocoreopsin as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isocoreopsin
This compound, a dihydroflavone glycoside, is a naturally occurring phytochemical found in various plant species. As a member of the flavonoid family, it is recognized for its potential biological activities, making it a compound of interest in pharmaceutical and nutraceutical research. The accurate quantification of this compound and related compounds in plant extracts and formulations is crucial for quality control, standardization, and understanding their therapeutic potential. These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS).
Chemical Profile:
| Property | Value |
| Molecular Formula | C₂₁H₂₂O₁₀ |
| Molecular Weight | 434.4 g/mol [1] |
| CAS Number | 30382-18-4[1] |
| Appearance | Typically a yellow or pale-yellow powder |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |
Experimental Workflow for Phytochemical Analysis
The general workflow for the quantitative analysis of a target analyte, such as a flavonoid, in a plant extract using a reference standard like this compound is depicted below. This process involves extraction of the analyte from the plant matrix, followed by chromatographic separation and detection.
HPLC-UV Method for Quantitative Analysis
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of flavonoids. The following protocol provides a general method that can be optimized for the specific analysis of this compound.
Experimental Protocol: HPLC-UV
3.1.1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3.1.2. Sample Preparation (from Plant Material)
-
Extraction: Macerate 1 g of dried and powdered plant material with 20 mL of 80% methanol at room temperature for 24 hours. Alternatively, use ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with methanol to a concentration expected to fall within the linear range of the calibration curve.
3.1.3. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV absorption maximum of this compound (typically around 280 nm for dihydroflavones, but should be confirmed by scanning the standard).
-
Injection Volume: 10 µL.
3.1.4. Method Validation The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.
Data Presentation: HPLC-UV Method Validation
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Intra-day Precision (RSD%) | < 2% |
| Inter-day Precision (RSD%) | < 3% |
| Accuracy (Recovery %) | 95 - 105% |
Note: These are typical values for flavonoid analysis and should be experimentally determined for this compound.
LC-MS Method for Quantitative Analysis
Liquid Chromatography coupled with Mass Spectrometry offers higher sensitivity and selectivity, which is particularly useful for analyzing complex matrices or trace amounts of compounds.
Experimental Protocol: LC-MS
4.1.1. Standard and Sample Preparation Prepare standard and sample solutions as described in the HPLC-UV protocol (Sections 3.1.1 and 3.1.2).
4.1.2. LC-MS/MS Conditions
-
Instrument: Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (Acetonitrile).
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5-50% B
-
10-12 min: 50-95% B
-
12-14 min: 95% B
-
14-15 min: 95-5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
4.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for this compound).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion: [M-H]⁻ or [M+H]⁺ for this compound (m/z 433.1 or 435.1, respectively).
-
Product Ions: To be determined by infusion of the standard and performing a product ion scan.
-
Nebulizer Gas: Nitrogen.
-
Drying Gas Temperature: 350 °C.
-
Capillary Voltage: 3.5 kV.
Data Presentation: LC-MS Method Validation
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.998 |
| Range | 0.1 - 50 ng/mL |
| Limit of Detection (LOD) | ~0.02 ng/mL |
| Limit of Quantitation (LOQ) | ~0.06 ng/mL |
| Intra-day Precision (RSD%) | < 5% |
| Inter-day Precision (RSD%) | < 7% |
| Accuracy (Recovery %) | 90 - 110% |
| Matrix Effect | To be evaluated |
Note: These are typical values for flavonoid analysis and should be experimentally determined for this compound.
Relevant Signaling Pathways
Flavonoids, including dihydroflavone glycosides like this compound, are known to modulate various cellular signaling pathways, which underlies their potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[2] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.[1][3]
Nrf2-Mediated Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the expression of antioxidant and detoxification enzymes.
References
Troubleshooting & Optimization
Technical Support Center: Isocoreopsin in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isocoreopsin, a flavonoid glycoside, in cell-based assays. Due to its limited aqueous solubility, successfully incorporating this compound into cellular experiments requires careful consideration of solvent choice and preparation methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell-based assays?
A1: this compound is a flavonoid, a class of natural compounds with various biological activities.[1] Like many flavonoids, it has low solubility in water.[2][3][4][5] For cell-based assays, which are aqueous environments, poor solubility can lead to compound precipitation, inaccurate concentration calculations, and unreliable experimental results.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a widely used solvent for preparing stock solutions of poorly soluble compounds for cell-based assays.[6] It can dissolve a wide range of polar and nonpolar compounds and is miscible with cell culture media.[6]
Q3: What is the maximum concentration of DMSO that can be used in cell culture without causing toxicity?
A3: The final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. It is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.
Q4: Are there any alternative solvents to DMSO?
A4: Yes, "greener" or alternative solvents are gaining interest. Some potential alternatives include Cyrene™, Dimethyl Isosorbide (DMI), and 2-Methyltetrahydrofuran.[7][8] However, their compatibility with specific cell lines and assays must be validated before use.
Q5: How can I improve the solubility of this compound in my experimental setup?
A5: Several methods can be employed to enhance the solubility of flavonoids like this compound:
-
Co-solvents: Using a small amount of a water-miscible organic solvent like DMSO to first dissolve the compound before further dilution in aqueous media is a common practice.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3][4]
-
Use of Natural Deep Eutectic Solvents (NaDES): NaDES are mixtures of natural compounds that form a eutectic system with a lower melting point than the individual components and can enhance the solubility of flavonoids.[9]
-
Formulation with Monoolein Aqueous Dispersions: These systems can carry lipophilic molecules in aqueous environments.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound upon dilution in cell culture medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Decrease the final working concentration of this compound.- Increase the percentage of DMSO in the final medium, ensuring it remains within the non-toxic range for your cells.- Prepare a fresh, lower concentration stock solution of this compound in DMSO.- Consider using a solubility enhancer such as β-cyclodextrin.[4] |
| Inconsistent or non-reproducible assay results. | - Incomplete dissolution of this compound in the stock solution.- Precipitation of the compound over time in the incubator.- Degradation of this compound in the cell culture medium. | - Ensure the stock solution is clear and fully dissolved before use. Gentle warming or sonication may aid dissolution.[10]- Visually inspect the wells of your assay plate for any signs of precipitation during the incubation period.- Test the stability of this compound in your specific cell culture medium over the time course of your experiment.[11] |
| High background signal or cytotoxicity in vehicle control wells. | The concentration of the solvent (e.g., DMSO) is too high and is affecting cell viability. | - Reduce the final concentration of the solvent in the assay.- Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration for your specific cell line. |
| Low potency or lack of expected biological effect. | - The actual concentration of soluble this compound is lower than the calculated nominal concentration due to poor solubility.- The compound has degraded in the stock solution or during the experiment. | - Confirm the complete dissolution of the stock solution.- Prepare fresh stock solutions regularly and store them appropriately (protected from light and at a low temperature).- Re-evaluate the experimental design to ensure the concentrations used are within a relevant range. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO and dilute it to working concentrations for cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Cell culture medium appropriate for your cell line
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound needed for a 10 mM stock solution (Molecular Weight of this compound: 434.38 g/mol ).
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex or gently warm the tube (e.g., in a 37°C water bath) until the this compound is completely dissolved. Visually inspect for any particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the well does not exceed the predetermined non-toxic level for your cell line (typically ≤ 0.5%).
-
Protocol 2: Cell Viability Assay using Resazurin (Alamar Blue)
Objective: To assess the effect of this compound on the viability of a chosen cell line.
Materials:
-
Cells of interest in culture
-
96-well cell culture plates
-
This compound working solutions
-
Resazurin sodium salt solution (e.g., Alamar Blue)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Remove the old medium and replace it with fresh medium containing the desired concentrations of this compound (and the corresponding vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Resazurin Addition and Incubation:
-
Following the treatment period, add resazurin solution to each well to a final concentration of 10% of the well volume.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your cell line.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Quantitative Data Summary
| Solubilization Method | Solvent/Agent | General Effect on Flavonoid Solubility | Reference |
| Co-solvency | Dimethyl Sulfoxide (DMSO) | High solubility for many organic compounds. Miscible with water. | [6] |
| Complexation | β-Cyclodextrins | Forms inclusion complexes, increasing aqueous solubility. | [3][4] |
| Natural Solvents | Natural Deep Eutectic Solvents (NaDES) | Can significantly enhance the solubility of flavonoids. | [9] |
| Dispersion | Monoolein Aqueous Dispersions | Can carry lipophilic molecules in aqueous solutions. | [2] |
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting precipitation of this compound.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. This compound | C21H22O10 | CID 193124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Isocoreopsin stability issues in different solvents
Welcome to the technical support center for Isocoreopsin. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound in various solvents, helping researchers, scientists, and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For short-term storage, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating concentrated stock solutions of this compound. Ethanol can also be used. For immediate use in aqueous-based assays, further dilution in the appropriate buffer is necessary. However, prolonged storage in aqueous solutions is not recommended due to hydrolysis.
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions, particularly in DMSO, should be stored at -20°C or lower in tightly sealed vials to minimize degradation. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can accelerate decomposition.
Q3: My this compound solution has changed color. Is it still usable?
A3: A noticeable color change in your this compound solution, particularly a shift towards brown or yellow, can indicate degradation. Flavonoids are susceptible to oxidation, and this color change is often a sign of this process. It is recommended to use freshly prepared solutions for the most reliable experimental results. If a color change is observed, it is best to prepare a new solution.
Q4: Can I use this compound in cell culture media?
A4: Yes, this compound can be used in cell culture experiments. However, it is important to first prepare a concentrated stock solution in a cell-culture compatible solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the organic solvent is low enough (typically <0.1%) to not affect cell viability.
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathways for this compound, a flavonoid glycoside, include hydrolysis of the glycosidic bond, particularly in acidic or basic aqueous solutions, and oxidation of the flavonoid ring structure. The rate of degradation is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate experiments. | Degradation of this compound in the working solution. | Prepare fresh working solutions of this compound for each experiment from a frozen stock. Minimize the time the working solution is kept at room temperature. |
| Loss of biological activity over time. | Instability of this compound in the assay buffer. | Assess the stability of this compound in your specific assay buffer over the time course of your experiment. Consider preparing the final dilution immediately before adding it to the assay. |
| Unexpected cellular toxicity. | High concentration of the organic solvent (e.g., DMSO) in the final working solution. | Ensure the final concentration of the organic solvent is below the tolerance level of your cell line (typically <0.1%). Perform a solvent toxicity control experiment. |
Issue 2: Poor Peak Shape or Unexpected Peaks in HPLC Analysis
| Symptom | Possible Cause | Suggested Solution |
| Tailing peak for this compound. | Interaction of the phenolic hydroxyl groups with the silica support of the C18 column. | Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of the phenolic groups. |
| Appearance of new, smaller peaks over time. | Degradation of this compound in the sample vial. | Analyze samples as quickly as possible after preparation. If samples need to be stored in an autosampler, ensure it is temperature-controlled (e.g., 4°C). |
| Drifting retention time. | Inadequate column equilibration or changes in mobile phase composition. | Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. Use freshly prepared mobile phase. |
Quantitative Data Summary: this compound Stability
The following tables provide representative data on the stability of this compound in different solvents under various conditions. This data is illustrative and based on typical degradation kinetics of similar flavonoid glycosides. Actual stability may vary depending on the specific experimental conditions.
Table 1: Stability of this compound (1 mg/mL) in Different Solvents at Room Temperature (25°C)
| Solvent | % Remaining after 24 hours | % Remaining after 72 hours |
| DMSO | >98% | >95% |
| Ethanol | >95% | >90% |
| PBS (pH 7.4) | ~85% | ~70% |
| Acidic Buffer (pH 4.0) | ~90% | ~80% |
| Basic Buffer (pH 9.0) | ~70% | ~50% |
Table 2: Effect of Temperature on this compound (1 mg/mL) Stability in DMSO over 7 days
| Temperature | % Remaining |
| -20°C | >99% |
| 4°C | ~97% |
| 25°C (Room Temp) | ~92% |
| 37°C | ~85% |
Experimental Protocols
Protocol 1: Stability Analysis of this compound by HPLC
This protocol outlines a method for assessing the stability of this compound in a given solvent.
1. Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, Ethanol, buffered solution)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a final concentration of 1 mg/mL.
-
Sample Incubation: Aliquot the stock solution into several vials. Store the vials under the desired conditions (e.g., different temperatures).
-
Sample Preparation for HPLC: At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the incubated solution and dilute it with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
HPLC Analysis:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution can be used, for example:
-
0-20 min: 10-60% B
-
20-25 min: 60-10% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the initial time point (t=0).
-
Calculate the peak area of this compound at each time point.
-
Determine the percentage of this compound remaining at each time point relative to the initial concentration.
-
Protocol 2: Assessment of Nrf2 Activation by Western Blot
This protocol describes how to determine if this compound activates the Nrf2 signaling pathway in a cell-based assay.
1. Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytosolic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) for a specified time (e.g., 6 hours).
-
Nuclear and Cytoplasmic Fractionation: After treatment, wash the cells with ice-cold PBS. Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercially available kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-Nrf2, anti-Lamin B1, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities. An increase in the Nrf2 signal in the nuclear fraction (normalized to Lamin B1) compared to the vehicle control indicates Nrf2 activation.
-
Signaling Pathways
This compound has been reported to modulate key signaling pathways involved in cellular stress response and apoptosis.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Caption: this compound's role in the MAPK signaling pathway leading to apoptosis.
Technical Support Center: Optimizing HPLC Parameters for Isocoreopsin Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Isocoreopsin and related flavonoids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?
A1: Peak tailing or fronting in HPLC can be caused by several factors.[1][2]
-
Column Overload: Injecting too much sample can lead to peak distortion.[3] Try reducing the injection volume or the sample concentration.
-
Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing. Using a mobile phase with a low pH (e.g., adding 0.1% formic acid) can suppress this interaction.[4] Alternatively, using an end-capped column can minimize these secondary interactions.
-
Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape.[1][2] If other troubleshooting steps fail, it may be time to replace the column.
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.[3] Whenever possible, dissolve the sample in the initial mobile phase.
Q2: My this compound peak is not well-resolved from other components in my sample.
A2: Achieving good resolution is crucial for accurate quantification.[5] Here are some strategies to improve the separation of this compound:
-
Optimize the Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase is a powerful tool for adjusting selectivity.[5][6] A gradient elution, where the organic solvent concentration is gradually increased, is often effective for separating complex mixtures of flavonoids.[4][6]
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Adjust the pH of the Mobile Phase: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.[5][7]
-
Try a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different chemistry (e.g., C8 instead of C18) or a different particle size.[8] Smaller particle sizes generally provide higher efficiency and better resolution.[8][9]
Q3: I am experiencing a drifting or noisy baseline in my chromatogram.
A3: A stable baseline is essential for accurate peak integration and quantification.[2]
-
Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can cause a noisy or drifting baseline.[7] Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.
-
Detector Lamp Issues: A failing detector lamp can lead to increased noise.[1] Check the lamp's energy output and replace it if necessary.
-
Pump Malfunction: Inconsistent solvent delivery from the pump can cause pressure fluctuations and a noisy baseline.[7] Ensure the pump is properly primed and that there are no leaks.
-
Column Equilibration: Insufficient column equilibration before starting the analysis can lead to a drifting baseline. Allow the column to equilibrate with the initial mobile phase until a stable baseline is achieved.
Frequently Asked Questions (FAQs)
Q: What are typical starting HPLC parameters for this compound separation?
A: For flavonoids like this compound, a reversed-phase HPLC method is commonly used.[4][10] The table below summarizes typical starting parameters.
| Parameter | Typical Value |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[4][11] |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid[4][11] |
| Mobile Phase B | Acetonitrile or Methanol[4][11] |
| Gradient | Start with a low percentage of B, increasing to a higher percentage over 15-30 minutes.[4] |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 35 °C[4] |
| Detection Wavelength | 254 nm, 280 nm, or 370 nm (Diode Array Detector is recommended for scanning)[4][6] |
| Injection Volume | 5 - 20 µL |
Q: How should I prepare my sample for HPLC analysis?
A: Proper sample preparation is critical for obtaining reliable and reproducible results.[12]
-
Extraction: Extract this compound from the sample matrix using a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Filtration: Filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could clog the HPLC column.[4]
-
Dilution: Dilute the filtered extract with the initial mobile phase to an appropriate concentration for analysis.
Q: How can I confirm the identity of the this compound peak in my chromatogram?
A: Peak identification can be achieved through several methods:
-
Spiking with a Standard: Inject a known standard of this compound and observe if the peak at the expected retention time increases in area.
-
UV-Vis Spectra: If using a Diode Array Detector (DAD), compare the UV-Vis spectrum of the unknown peak with that of an this compound standard.
-
Mass Spectrometry (MS): For unambiguous identification, couple the HPLC system to a mass spectrometer. The mass-to-charge ratio (m/z) of the peak should correspond to that of this compound.
Experimental Protocol: HPLC Method for this compound Separation
This protocol provides a general methodology for the separation of this compound using reversed-phase HPLC.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
-
Formic acid (or acetic acid), analytical grade
-
Sample containing this compound
2. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% (v/v) formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: Monitor at 254 nm and 370 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% to 90% B
-
30-35 min: Hold at 90% B
-
35-36 min: 90% to 10% B
-
36-45 min: Hold at 10% B (re-equilibration)
-
4. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Extract with a suitable solvent (e.g., 80% methanol in water).
-
Vortex and sonicate for 15-30 minutes.
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered sample with the initial mobile phase (90% A, 10% B) if necessary.
5. Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (initial mobile phase) to ensure the system is clean.
-
Inject the this compound standard to determine its retention time and peak shape.
-
Inject the prepared samples.
Visual Workflow for Troubleshooting HPLC Issues
The following diagram illustrates a logical workflow for troubleshooting common HPLC problems encountered during this compound separation.
Caption: A logical workflow for troubleshooting common HPLC separation problems.
References
- 1. youtube.com [youtube.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. ijsdr.org [ijsdr.org]
- 4. Khan Academy [khanacademy.org]
- 5. inacom.nl [inacom.nl]
- 6. pharmtech.com [pharmtech.com]
- 7. HPLC故障排除指南 [sigmaaldrich.com]
- 8. HPLC Column Guide (Part 1):7 Key Parameters for Better Separation [pharmacores.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Overcoming Isocoreopsin Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Isocoreopsin in cell culture media. By understanding the physicochemical properties of this compound and the factors influencing its solubility, users can effectively prevent and resolve precipitation issues, ensuring the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture media?
A1: this compound is a dihydroflavonoid glycoside.[1] Like many flavonoid compounds, it has relatively low aqueous solubility, which is a primary driver of precipitation.[2] When a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is diluted into the aqueous environment of cell culture media, the sudden change in solvent polarity can cause the compound to "crash out" and form a precipitate.[3]
Q2: How can I visually identify this compound precipitation in my cell culture?
A2: Precipitation can manifest in several ways:
-
Visible Particles: You may observe distinct particles, crystals, or an amorphous solid in the cell culture flask or plate.
-
Cloudiness or Turbidity: The media may appear cloudy or hazy, indicating the presence of fine, suspended particles.
-
Color Change: In some instances, the precipitation of a colored compound can alter the media's appearance.
-
Microscopic Examination: Under a microscope, you may see crystalline structures or amorphous aggregates that are not cells.[2]
Q3: Can I still use my cell culture if I observe precipitation of this compound?
A3: It is strongly advised not to proceed with an experiment if precipitation is observed. The precipitate can lead to several issues:
-
Inaccurate Dosing: The actual concentration of dissolved this compound will be lower than intended, leading to unreliable and irreproducible experimental results.
-
Cellular Toxicity: The precipitate itself may be toxic to cells or alter cellular processes in a non-specific manner.
-
Interference with Assays: Precipitates can interfere with downstream assays, particularly those involving absorbance, fluorescence, or luminescence measurements.[2]
Q4: How does the composition of the cell culture medium affect this compound solubility?
A4: Different cell culture media formulations (e.g., DMEM, RPMI-1640) contain varying concentrations of salts, amino acids, vitamins, and other components that can interact with this compound and affect its solubility. For instance, media with high concentrations of calcium or phosphate may be more prone to forming insoluble complexes with certain compounds. Additionally, proteins in serum supplements can interact with flavonoids, potentially influencing their stability and solubility.[4][5]
Q5: What is the recommended final concentration of DMSO in the cell culture medium?
A5: The final concentration of DMSO should be kept as low as possible, ideally at or below 0.1%, to minimize solvent-induced precipitation and potential cytotoxicity. It is crucial to maintain a consistent final DMSO concentration across all experimental and control groups.
Troubleshooting Guides
If you encounter this compound precipitation, follow this step-by-step guide to identify the cause and implement a solution.
Guide 1: Systematic Approach to Troubleshooting this compound Precipitation
This guide provides a workflow to diagnose and resolve precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Guide 2: Preventative Measures and Corrective Actions
| Potential Cause | Preventative Measure | Corrective Action |
| High Compound Concentration | Determine the kinetic solubility of this compound in your specific cell culture medium and work below the maximum soluble concentration. | Lower the final concentration of this compound in your experiment. |
| Solvent Shock | Prepare a higher concentration stock solution in DMSO to minimize the volume added to the aqueous medium. Aim for a final DMSO concentration of ≤ 0.1%. | Add the stock solution dropwise to the medium while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations. |
| pH and Temperature Effects | Ensure the cell culture medium is properly buffered (e.g., with HEPES) and maintain a stable pH and temperature (37°C). Pre-warm the medium before adding the this compound stock solution. | Check and adjust the pH of your medium. Ensure your incubator is properly calibrated for temperature and CO2 levels. |
| Interaction with Media Components | If possible, test the solubility of this compound in a simpler buffer like PBS to determine if media components are contributing to precipitation. | If serum is suspected to be an issue, consider reducing the serum concentration or using a serum-free medium if compatible with your cells. |
| Compound Instability | Prepare fresh this compound stock solutions and working solutions for each experiment. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] | If degradation is suspected, perform a stability study of this compound under your experimental conditions. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Flavonoids
| Property | This compound | General Flavonoid Glycosides | Reference |
| Molecular Formula | C₂₁H₂₂O₁₀ | Varies | [1] |
| Molecular Weight | 434.4 g/mol | Varies | [1] |
| Aqueous Solubility | Data not available; expected to be low. | Generally low, but higher than their aglycone forms. | [3] |
| Solubility in Organic Solvents | Data not available. | Soluble in DMSO, ethanol, methanol. | [7] |
| pKa | Data not available. | Varies depending on the number and position of hydroxyl groups. | [8] |
| Stability in Cell Culture Media | Data not available. | Glycosylation generally increases stability compared to aglycones. Can be unstable at 37°C over time. | [9] |
Note: Specific quantitative data for this compound is limited. The information provided for general flavonoid glycosides should be used as a guideline.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound in Cell Culture Medium
This protocol outlines a method to determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at a wavelength where this compound absorbs (determine this by a UV-Vis scan) or a nephelometer.
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh this compound and dissolve it in 100% DMSO to prepare a 10 mM stock solution. Ensure it is fully dissolved.
-
-
Prepare Serial Dilutions in DMSO:
-
In a 96-well plate or microcentrifuge tubes, perform a 2-fold serial dilution of the 10 mM stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, ..., down to ~0.02 mM).
-
-
Prepare the Assay Plate:
-
Add 198 µL of your pre-warmed cell culture medium to each well of a clear-bottom 96-well plate.
-
-
Add this compound Dilutions to the Medium:
-
Carefully transfer 2 µL of each DMSO dilution into the corresponding wells of the assay plate containing the medium. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Mix well by gentle pipetting.
-
Include control wells:
-
Negative Control: 198 µL of medium + 2 µL of DMSO.
-
Blank: 200 µL of medium only.
-
-
-
Incubation:
-
Incubate the plate at 37°C for a duration relevant to your experiment (e.g., 2 hours, 24 hours).
-
-
Measurement:
-
Method A (Absorbance): Measure the absorbance of each well at the predetermined wavelength. An increase in absorbance that deviates from linearity with concentration indicates precipitation (light scattering).
-
Method B (Nephelometry): Measure the light scattering in each well using a nephelometer. A significant increase in light scattering units (LSUs) compared to the negative control indicates precipitation.[2][10]
-
-
Data Analysis:
-
Plot the absorbance or LSU against the this compound concentration.
-
The kinetic solubility is the highest concentration that does not show a significant increase in absorbance or light scattering compared to the control wells.
-
Signaling Pathway Visualization
While the specific signaling pathway of this compound is not definitively established, flavonoids are known to modulate various intracellular signaling cascades. The following diagram illustrates a hypothetical pathway that could be influenced by this compound, and how its precipitation could affect the intended biological outcome.
Caption: Impact of this compound precipitation on a hypothetical signaling pathway.
References
- 1. This compound | C21H22O10 | CID 193124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Interactions of isoorientin and its Semi-synthetic analogs with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. CAS 30382-18-4 | this compound [phytopurify.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Isocoreopsin Animal Studies
Disclaimer: Publicly available scientific literature lacks specific quantitative data on the dosage, toxicity (including LD50 values), and defined signaling pathways for isocoreopsin in animal models. The information provided below is a general guide for researchers working with novel, poorly characterized plant-derived compounds and is based on established principles of toxicology and pharmacology. The data presented in tables and the pathways in diagrams are illustrative examples and should not be considered as established findings for this compound.
Frequently Asked Questions (FAQs)
Q1: We are planning our first in vivo study with this compound. How should we determine the starting dose?
A1: For a novel compound with limited toxicity data, a dose-range finding study is a critical first step. It is recommended to start with a very low dose, for instance, several orders of magnitude lower than any in vitro effective concentration, and gradually escalate the dose in different animal groups. Reviewing literature on structurally similar compounds, such as other chalcones, may provide a preliminary, albeit indirect, reference for a potential dose range. A thorough review of studies on extracts from plants known to contain this compound, such as those from the Coreopsis genus, might also offer initial insights.[1][2]
Q2: What are the common signs of toxicity we should monitor for in our animal studies with a novel compound like this compound?
A2: Comprehensive monitoring is crucial. Key indicators of toxicity include:
-
General Health: Changes in body weight, food and water consumption, and overall activity levels.
-
Behavioral Changes: Lethargy, agitation, stereotypical behaviors, or any deviation from normal grooming and social interaction.
-
Physical Appearance: Ruffled fur, changes in skin or eye color, and signs of dehydration.
-
Gastrointestinal Effects: Diarrhea or constipation.
-
Mortality: This is the most severe endpoint and is used to determine the median lethal dose (LD50) in acute toxicity studies.[3][4]
Q3: How can we determine the Median Lethal Dose (LD50) of this compound?
A3: Determining the LD50 involves a specific acute toxicity study design, often following guidelines from regulatory bodies like the OECD.[4] A typical approach involves administering single, escalating doses of the compound to different groups of animals (e.g., mice or rats). The animals are then observed for a set period, usually 14 days, for signs of toxicity and mortality.[5] The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the animals in a tested population.[6][7][8]
Q4: What are the key considerations for the route of administration for this compound in animal studies?
A4: The choice of administration route (e.g., oral, intravenous, intraperitoneal) significantly impacts the compound's absorption, distribution, metabolism, and excretion (ADME) profile, collectively known as pharmacokinetics.[9][10] The intended clinical application should guide this decision. For instance, if oral administration is planned for human use, then oral gavage in animal models would be the most relevant route to study its bioavailability and effects.[11] The physicochemical properties of this compound, such as its solubility, will also dictate the most appropriate vehicle for administration.[12]
Troubleshooting Guides
Problem: We are observing unexpected animal mortality at what we predicted to be a low dose of this compound.
Troubleshooting Steps:
-
Verify Compound Purity and Identity: Ensure the purity and correct chemical identity of your this compound sample through analytical methods like HPLC and mass spectrometry. Impurities could be responsible for the observed toxicity.
-
Check Vehicle Compatibility: The vehicle used to dissolve or suspend this compound could be contributing to the toxicity. Conduct a vehicle-only control group to rule out this possibility.
-
Refine Dosing Technique: Improper administration, such as accidental intravenous injection during an intended intraperitoneal administration, can lead to acute toxicity.[13] Ensure all personnel are properly trained in the dosing techniques.
-
Re-evaluate Dose Escalation: Your initial dose escalation steps may have been too large. Redesign the dose-range finding study with smaller, more incremental dose increases.
Problem: We are not observing any therapeutic effect at the administered doses of this compound.
Troubleshooting Steps:
-
Investigate Bioavailability: this compound may have poor absorption or be rapidly metabolized and cleared from the body. Conduct pharmacokinetic studies to measure the concentration of this compound in the plasma over time after administration.[14]
-
Consider Alternative Routes of Administration: If oral bioavailability is low, consider parenteral routes like intravenous or intraperitoneal injection to ensure systemic exposure.
-
Re-assess the Animal Model: The chosen animal model of the disease may not be appropriate for evaluating the specific mechanism of action of this compound.
-
Increase the Dose: Based on the results of your initial toxicity studies, you may be able to safely increase the dose to a level that elicits a therapeutic response.
Quantitative Data Summary
Table 1: Example of an Acute Oral Toxicity Study Design for this compound in Mice
| Group | Dose (mg/kg) | Number of Animals (Male/Female) | Observations |
| 1 | Vehicle Control | 5/5 | Normal behavior, no mortality |
| 2 | 100 | 5/5 | No observable adverse effects |
| 3 | 500 | 5/5 | Mild lethargy in 2/10 animals, no mortality |
| 4 | 1000 | 5/5 | Significant lethargy, ruffled fur in 6/10 animals, 1 mortality |
| 5 | 2000 | 5/5 | Severe lethargy, ataxia, 5/10 mortality |
This table presents hypothetical data for illustrative purposes.
Table 2: Example Pharmacokinetic Parameters of this compound in Rats Following a Single Dose
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) |
| Oral (PO) | 50 | 150 | 2 | 600 | 4 |
| Intravenous (IV) | 10 | 800 | 0.1 | 1200 | 3.5 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: General workflow for in vivo toxicity assessment of a novel compound.
References
- 1. Traditional uses, phytochemistry, pharmacology, and toxicology of Coreopsis tinctoria Nutt.: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aspca.org [aspca.org]
- 3. [Toxicity studies of VP 16-213 (I)--Acute toxicity in mice, rats and rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the acute oral toxicity and antipsychotic activity of a dual inhibitor of PDE1B and PDE10A in rat model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute oral toxicity evaluation of extracts of Hydrocotyle sibthorpioides in wister albino rats as per OECD 425 TG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Prediction of LD50 values by cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A compilation of LD50 values in newborn and adult animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shortcomings of LD50-values and acute toxicity testing in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. syngeneintl.com [syngeneintl.com]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 14. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
Technical Support Center: Isocoreopsin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Isocoreopsin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the chalcone backbone of this compound?
A1: The synthesis of the chalcone backbone, typically via a Claisen-Schmidt condensation, can present several challenges. These include incomplete reactions leading to low yields, formation of side products, and difficulties in purification. Reaction times can be extensive, sometimes requiring column chromatography or recrystallization to obtain a pure product[1]. The choice of base and solvent system is critical and often needs to be optimized depending on the specific substrates used[2].
Q2: What are the key difficulties in the glycosylation step to form this compound?
A2: Glycosylation, the attachment of a sugar moiety to the chalcone backbone, is a critical and often challenging step. Key difficulties include:
-
Low water solubility of the chalcone aglycone: This can hinder the enzymatic glycosylation process[1].
-
Regioselectivity: Ensuring the glycosyl group attaches to the correct hydroxyl group on the chalcone is crucial and often requires the use of protecting groups for other hydroxyls[3][4].
-
Stereoselectivity: Achieving the correct stereochemistry of the glycosidic bond can be challenging.
-
Stability of the glycosylated product: Flavonoid glycosides can be susceptible to degradation under certain conditions[5].
-
Low yields: Glycosylation reactions, particularly traditional methods like the Koenigs-Knorr reaction, can suffer from low yields due to steric hindrance[6].
Q3: Are there greener or more efficient alternatives to traditional synthesis methods?
A3: Yes, several greener and more efficient methods are being explored for chalcone synthesis. These include microwave-assisted synthesis, which can significantly reduce reaction times, and solvent-free mechanochemical techniques like grinding and ball milling, which reduce solvent waste[5]. For the glycosylation step, enzymatic methods using glycosyltransferases are gaining prominence as they offer high selectivity and milder reaction conditions compared to traditional chemical methods[1][7].
Q4: How does scaling up this compound synthesis impact the process?
A4: Scaling up from laboratory to industrial production introduces several challenges. These include maintaining consistent reaction conditions (temperature, pH), ensuring efficient mixing, and managing potential exotherms[3][7]. Purification methods may need to be adapted for larger quantities, and issues like polymorphism (different crystal structures) of the final product can arise, which can affect its physical properties and bioavailability[3]. Cost-effectiveness and the safety of reagents and processes are also major considerations at a larger scale[3].
Troubleshooting Guides
Problem 1: Low Yield of Chalcone Backbone
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (TLC shows starting materials). | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor reaction progress by TLC. |
| Inappropriate base or solvent. | Screen different bases (e.g., NaOH, KOH) and solvents (e.g., ethanol, methanol)[2]. Consider using a stronger base or a solvent that better solubilizes the reactants. | |
| Formation of multiple side products. | Non-optimal reaction conditions leading to side reactions like Michael addition[2]. | Adjust the stoichiometry of reactants. Lower the reaction temperature. |
| Oily or gummy precipitate instead of crystals[8]. | Impurities hindering crystallization. | Attempt to purify a small sample by column chromatography to isolate the product and induce crystallization. Try different recrystallization solvents. |
Problem 2: Inefficient Glycosylation
| Symptom | Possible Cause | Suggested Solution |
| No or very low yield of this compound. | Inactive glycosylating agent (chemical or enzyme). | Verify the activity of the glycosylating agent. If using an enzyme, ensure the correct buffer, pH, and temperature are used[1]. |
| Steric hindrance around the target hydroxyl group. | Consider a different glycosylation strategy or a more reactive glycosyl donor. | |
| Glycosylation at the wrong hydroxyl group. | Lack of regioselectivity. | Use appropriate protecting groups for the other hydroxyl groups on the chalcone backbone to direct the glycosylation to the desired position[3][9]. |
| Formation of a mixture of anomers (α and β glycosides). | Non-stereoselective reaction conditions. | For chemical synthesis, optimize the catalyst and reaction conditions. Enzymatic glycosylation often provides better stereoselectivity[1]. |
Problem 3: Purification Difficulties
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of product and impurities during column chromatography. | Similar polarity of the product and impurities. | Experiment with different solvent systems for chromatography. Consider using a different stationary phase. High-speed counter-current chromatography (HSCCC) can be an effective alternative for purifying natural products[10]. |
| Product is unstable during purification. | Degradation on silica gel or due to solvent conditions. | Use a neutral stationary phase like alumina. Minimize the time the product is on the column. Consider alternative purification methods like preparative HPLC or crystallization[11]. |
| Difficulty in removing protecting groups. | Incomplete deprotection reaction. | Ensure the deprotection conditions are appropriate for the specific protecting group used. Monitor the reaction by TLC until all the protected material is consumed[12]. |
Experimental Protocols
General Protocol for Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve the substituted acetophenone and benzaldehyde in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add a solution of a base (e.g., aqueous KOH or NaOH) dropwise to the stirred mixture.
-
Continue stirring at room temperature or with gentle heating, monitoring the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
The product may precipitate out and can be collected by filtration.
-
If the product does not precipitate, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography[1][8].
General Protocol for O-Glycosylation
-
Protection of Hydroxyl Groups (if necessary): Protect the non-target hydroxyl groups on the chalcone using a suitable protecting group (e.g., benzyl or acetyl groups)[3][9].
-
Glycosylation Reaction:
-
Chemical Method (e.g., using acetobromoglucose): Dissolve the protected chalcone and a glycosyl donor (e.g., acetobromoglucose) in a dry, aprotic solvent. Add a promoter (e.g., a Lewis acid or a silver salt) and stir the reaction, often at low temperatures, until completion.
-
Enzymatic Method: Incubate the chalcone with a suitable glycosyltransferase and a sugar donor (e.g., UDP-glucose) in an appropriate buffer at the optimal pH and temperature for the enzyme[1].
-
-
Deprotection: Remove the protecting groups using appropriate conditions (e.g., catalytic hydrogenation for benzyl groups, mild base for acetyl groups) to yield the final glycosylated product[12].
-
Purification: Purify the final product using techniques such as column chromatography, preparative HPLC, or crystallization[11][13].
Data Presentation
Table 1: Comparison of Chalcone Synthesis Methods
| Method | Typical Reaction Time | Yield Range | Key Advantages | Key Disadvantages |
| Conventional Heating | Several hours to days[14] | <10% to >90%[14] | Simple setup | Long reaction times, potential for side products |
| Microwave Irradiation | Minutes to a few hours[5] | Generally high | Rapid synthesis, often higher yields | Requires specialized equipment |
| Mechanochemistry (Grinding/Ball Milling) | Minutes to hours[5] | High | Solvent-free, environmentally friendly | May not be suitable for all substrates |
Mandatory Visualizations
References
- 1. Enzymatic Glycosylation of 4′-Hydroxychalcones: Expanding the Scope of Nature’s Catalytic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Progress and Achievements in Glycosylation of Flavonoids [frontiersin.org]
- 5. Advances in Flavonoid and Derivative Biosynthesis: Systematic Strategies for the Construction of Yeast Cell Factories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protective Groups [organic-chemistry.org]
- 10. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openaccesspub.org [openaccesspub.org]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. Effect of Different Purification Techniques on the Characteristics of Heteropolysaccharide-Protein Biopolymer from Durian (Durio zibethinus) Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavonoid Production: Current Trends in Plant Metabolic Engineering and De Novo Microbial Production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Batch-to-Batch Variability of Isocoreopsin Extracts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and handling of Isocoreopsin. Our goal is to help you minimize batch-to-batch variability and ensure the consistency and quality of your extracts for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources can it be extracted?
A1: this compound, also known as butin-7-O-β-D-glucopyranoside or flavanocorepsin, is a flavonoid glycoside.[1] It has been isolated from various plant species, most notably from the flowers of Butea monosperma and in species of the Coreopsis genus.[2][3] It is recognized for its potential anticancer and antioxidant properties.[2][4]
Q2: What are the main causes of batch-to-batch variability in this compound extracts?
A2: Batch-to-batch variability in herbal extracts, including those of this compound, can be attributed to several factors:
-
Raw Material Variation: Differences in the geographical source, climate, harvesting time, and storage conditions of the plant material can significantly alter the concentration of this compound.[5]
-
Extraction Method: The choice of extraction technique (e.g., maceration, Soxhlet, ultrasonic-assisted extraction) and variations in parameters such as solvent composition, temperature, and time can lead to inconsistent yields.[6]
-
Post-Extraction Processing: Inconsistent procedures for filtration, concentration, and drying can affect the final concentration and stability of this compound.
-
Storage Conditions: Exposure to light, high temperatures, and extreme pH levels can lead to the degradation of this compound over time.[7][8]
Q3: How can I standardize my this compound extracts?
A3: Standardization is crucial for ensuring the consistency of your extracts. This can be achieved by:
-
Using a Validated Analytical Method: Employ a validated High-Performance Liquid Chromatography (HPLC) method to quantify the amount of this compound in each batch.[2][9]
-
Setting Quality Control Specifications: Establish a target concentration range for this compound and other key marker compounds in your final extract.
-
Implementing Chromatographic Fingerprinting: This technique can be used to assess the overall phytochemical profile of the extract, ensuring consistency beyond just the this compound content.[10]
-
Adhering to Standard Operating Procedures (SOPs): Document and strictly follow SOPs for all stages of sourcing, extraction, and analysis.
Q4: What are the best practices for storing this compound extracts to ensure stability?
A4: To maintain the integrity of your this compound extracts, store them in a cool, dark, and dry place. For long-term storage, refrigeration (-20°C) in airtight, light-resistant containers is recommended.[1] Avoid repeated freeze-thaw cycles. Stability studies under different conditions (e.g., temperature, humidity, light) can help determine the optimal storage conditions and shelf-life for your specific extract formulation.[11][12][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound Yield | 1. Inappropriate solvent polarity: The solvent may not be optimal for solubilizing this compound. 2. Insufficient extraction time or temperature: Conditions may not be sufficient for complete extraction. 3. Poor solvent-to-solid ratio: Solvent may be saturated before all this compound is extracted. 4. Large particle size of plant material: Reduced surface area for solvent contact. | 1. Solvent Optimization: Test a range of solvents with varying polarities, such as methanol, ethanol, and their aqueous mixtures. An 80% ethanol solution is often a good starting point for flavonoid extraction. 2. Parameter Optimization: Systematically vary the extraction time and temperature to identify the optimal conditions. For heat-sensitive compounds, consider using extraction methods that operate at lower temperatures, such as ultrasonic-assisted extraction (UAE). 3. Ratio Adjustment: Increase the solvent-to-solid ratio to ensure complete extraction. A common starting point is 10:1 to 30:1 (v/w). 4. Particle Size Reduction: Grind the plant material to a fine, uniform powder (e.g., <0.5 mm) to increase the surface area for extraction.[14] |
| High Batch-to-Batch Variability in this compound Concentration | 1. Inconsistent raw material quality: Variations in plant sourcing and handling. 2. Inconsistent extraction parameters: Lack of precise control over temperature, time, and solvent composition. 3. Non-validated analytical method: Inaccurate quantification of this compound. | 1. Standardize Raw Material: Source plant material from a single, reputable supplier. If possible, obtain a certificate of analysis. Implement macroscopic and microscopic identification of the raw material. 2. Strict Process Control: Use calibrated equipment and meticulously control all extraction parameters. Implement and follow detailed Standard Operating Procedures (SOPs). 3. Method Validation: Validate your HPLC method for accuracy, precision, linearity, and robustness according to ICH guidelines.[15][16][17] |
| Presence of Impurities or Co-extractants | 1. Non-selective solvent: The solvent may be co-extracting undesirable compounds like chlorophyll or lipids. 2. Harsh extraction conditions: High temperatures or extreme pH can lead to the degradation of this compound and the formation of byproducts. | 1. Solvent Polarity Adjustment: Modify the solvent system to be more selective for flavonoids. 2. Purification Step: Incorporate a purification step after extraction, such as solid-phase extraction (SPE) or column chromatography, to remove impurities.[3] 3. Milder Extraction Conditions: Optimize for the lowest effective temperature and shortest extraction time to minimize degradation. |
| Degradation of this compound in the Extract | 1. Exposure to light: Flavonoids are often light-sensitive. 2. High storage temperature: Heat can accelerate the degradation of this compound. 3. Inappropriate pH: Extreme pH values can cause hydrolysis or degradation of the glycosidic bond.[4][7] | 1. Light Protection: Store extracts in amber-colored vials or in the dark. 2. Controlled Temperature Storage: Store extracts at low temperatures (4°C for short-term, -20°C for long-term).[1] 3. pH Control: Maintain the pH of the extract within a stable range, typically slightly acidic to neutral, depending on the specific stability profile of this compound. |
Experimental Protocols
Optimized Extraction of this compound from Butea monosperma Flowers
This protocol is based on established methods for flavonoid extraction and can be optimized using Response Surface Methodology (RSM) to maximize this compound yield.[6][14][18]
Materials:
-
Dried and powdered flowers of Butea monosperma
-
Methanol (HPLC grade)
-
n-Butanol (HPLC grade)
-
Deionized water
-
Soxhlet apparatus or Ultrasonic bath
-
Rotary evaporator
-
Freeze dryer (optional)
Methodology:
-
Extraction:
-
Soxhlet Extraction: Place 50 g of powdered Butea monosperma flowers into a thimble and extract with 500 mL of methanol in a Soxhlet apparatus for 6-8 hours.[1]
-
Ultrasonic-Assisted Extraction (UAE): Suspend 50 g of powdered flowers in 500 mL of 80% ethanol. Place the mixture in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).[19][20][21][22][23]
-
-
Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic or ethanolic extract.
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in 200 mL of deionized water.
-
Partition the aqueous suspension with 3 x 150 mL of n-butanol.
-
Combine the n-butanol fractions and dry over anhydrous sodium sulfate.[3]
-
-
Final Concentration: Evaporate the n-butanol under reduced pressure to yield the this compound-rich extract. For a powdered extract, the concentrated extract can be freeze-dried.
Optimization Parameters (for UAE):
To maximize the yield of this compound, the following parameters can be optimized using a design of experiments (DoE) approach like RSM:[6][14][18]
| Parameter | Range for Optimization |
| Ethanol Concentration (%) | 50 - 90 |
| Extraction Time (min) | 20 - 60 |
| Temperature (°C) | 30 - 60 |
| Solvent-to-Solid Ratio (mL/g) | 10:1 - 40:1 |
Quantification of this compound by HPLC
This method provides a framework for the quantitative analysis of this compound in your extracts. Method validation should be performed according to ICH guidelines.[15][24][16][17]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for flavonoid analysis.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (can be determined by UV-Vis spectroscopy, typically around 280 nm and 330 nm for flavanones).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Method Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | Ability to assess the analyte in the presence of other components. | Peak purity analysis, no interference at the retention time of this compound. |
| Linearity | Proportionality of the response to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Closeness of the measured value to the true value. | Recovery of 98-102%. |
| Precision | Repeatability and intermediate precision of the method. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in flow rate, mobile phase composition, etc. |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: An active constituent of n-butanol extract of Butea monosperma flowers against colorectal cancer (CRC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: An active constituent of n-butanol extract of Butea monosperma flowers against colorectal cancer (CRC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. MAPK signaling pathways regulate mitochondrial-mediated apoptosis induced by isoorientin in human hepatoblastoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Response surface methodology as a tool to optimize the extraction of bioactive compounds from plant sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Optimized Extraction by Response Surface Methodology Used for the Characterization and Quantification of Phenolic Compounds in Whole Red Grapes (Vitis vinifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ijrrjournal.com [ijrrjournal.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Response Surface Methodology in Optimising the Extraction of Polyphenolic Antioxidants from Flower Buds of Magnolia × soulangeana Soul.-Bod. var. ‘Lennei’ and Their Detailed Qualitative and Quantitative Profiling | MDPI [mdpi.com]
- 19. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 20. Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Optimization of ultrasound-assisted extraction of flavonoids compounds from Chenopodium hybridum L. stem with response surface methodology | Scilit [scilit.com]
- 23. Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
Isocoreopsin Interference in Biochemical Assays: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing isocoreopsin in their experiments, understanding its potential for interference in biochemical assays is critical for generating accurate and reliable data. As a flavonoid glycoside, this compound possesses chemical properties that can lead to misleading results in a variety of assay formats. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential assay interference from this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assay?
This compound is a flavonoid, a class of naturally occurring polyphenolic compounds.[1] Its structure contains multiple hydroxyl groups and a catechol moiety, which are known to be reactive in many biochemical systems. This reactivity can lead to several types of assay interference, including but not limited to:
-
Redox Activity: Flavonoids are potent antioxidants and can directly interact with redox-sensitive assay components, leading to false positive or negative results.[2]
-
Spectral Interference: this compound, like many flavonoids, absorbs light in the UV-visible range and may exhibit intrinsic fluorescence. This can interfere with assays that rely on absorbance or fluorescence readouts.
-
Enzyme Inhibition: Flavonoids are known to be promiscuous inhibitors of various enzymes, particularly kinases. This can lead to non-specific inhibition in enzymatic assays.
-
Compound Aggregation: At higher concentrations, this compound may form aggregates, which can non-specifically inhibit enzymes or sequester assay reagents.
-
Protein Binding: Flavonoids can bind non-specifically to proteins, which can affect protein quantification assays and assays studying protein-protein interactions.[3][4]
Q2: My assay is showing unexpected results in the presence of this compound. What are the first troubleshooting steps I should take?
When encountering unexpected results, a systematic approach to troubleshooting is essential. The following workflow can help you determine if this compound is interfering with your assay.
References
- 1. This compound | C21H22O10 | CID 193124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Isocoreopsin powder
This technical support center provides guidance on the best practices for handling, storing, and utilizing Isocoreopsin powder in a research setting. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for handling incoming this compound powder?
A1: Upon receipt, immediately inspect the container for any damage. This compound powder should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of airborne particles. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. For weighing, it is advisable to use an anti-static weigh boat to prevent scattering of the fine powder.
Q2: How should this compound powder be stored for long-term stability?
A2: For long-term storage, this compound powder should be kept in a tightly sealed container at -20°C or -80°C.[1] To minimize degradation from moisture and air, storing the powder under an inert gas like argon or nitrogen and including a desiccant in the storage container is recommended.[1] Avoid repeated freeze-thaw cycles.
Q3: What are the best practices for preparing this compound stock solutions?
A3: To prepare a stock solution, allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation. Use a sterile, high-purity solvent appropriate for your experimental needs (e.g., DMSO, ethanol). Once dissolved, the stock solution should be aliquoted into smaller, single-use vials to avoid repeated freeze-thaw cycles and contamination.
Q4: How should this compound stock solutions be stored?
A4: For short-term storage, stock solutions can be kept at 4°C for a few days. For longer-term storage, it is recommended to store aliquots at -20°C or -80°C.[2] The stability of this compound in solution is dependent on the solvent, concentration, and storage conditions. It is advisable to prepare fresh solutions for critical experiments.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound powder or stock solution. | Ensure proper storage conditions are met. Prepare fresh stock solutions from powder for each experiment. Perform a quality control check of the compound if degradation is suspected. |
| Inaccurate weighing of the powder. | Use a calibrated analytical balance and anti-static weighing paper. For small quantities, consider preparing a more concentrated stock solution and then diluting it to the desired concentration. | |
| Low solubility observed | Inappropriate solvent selection. | Test the solubility of this compound in various biocompatible solvents (e.g., DMSO, ethanol, DMF). Gentle warming or sonication may aid in dissolution. |
| The compound has precipitated out of solution. | Visually inspect the stock solution for any precipitate before use. If precipitation has occurred, try warming the solution or preparing a fresh, lower concentration stock. | |
| Unexpected biological effects or cytotoxicity | Contamination of the powder or solution. | Use sterile techniques when preparing solutions. Filter-sterilize the stock solution if appropriate for the solvent and intended use. |
| High solvent concentration in the final experimental medium. | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture or assay is below the threshold known to cause toxic effects (typically <0.5% for most cell lines). |
Experimental Protocols & Data
Solubility Data (General Guidance for Flavonoids)
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Generally high | A common solvent for preparing concentrated stock solutions. |
| Ethanol | Moderate to high | Can be used for in vitro and some in vivo applications. |
| Methanol | Moderate | Often used for analytical purposes like HPLC. |
| Water | Low | Solubility in aqueous buffers is typically low. May require the addition of a co-solvent or pH adjustment. |
Note: This data is based on the general properties of flavonoids and may not be specific to this compound. It is highly recommended to perform your own solubility tests.
Protocol: Assessing Anti-Inflammatory Activity in Macrophages
This protocol provides a general workflow for evaluating the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.
References
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Isocoreopsin and Butrin
For Immediate Release
A comprehensive review of the anticancer properties of two flavonoid compounds, Isocoreopsin and a sodium salt of Butrin, both derived from the flowers of Butea monosperma, reveals distinct mechanisms of action and varying potencies against colorectal cancer cell lines. This comparison guide synthesizes available experimental data to provide a clear overview for researchers and drug development professionals.
Introduction
This compound and Butrin are natural flavonoids isolated from Butea monosperma, a plant with a history of use in traditional medicine. Recent scientific investigations have highlighted their potential as anticancer agents. This guide provides a side-by-side comparison of their efficacy, mechanisms of action, and the experimental protocols used to evaluate their anticancer activities. The data presented is primarily focused on their effects on colorectal cancer cell lines, with this compound's activity also noted in a liver cancer cell line.
Quantitative Comparison of Anticancer Activity
The cytotoxic effects of this compound and Butrin have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition of cell viability, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| This compound | HT-29 | Colorectal Carcinoma | 50 µg/mL | 48 hours | [1][2] |
| HepG2 | Hepatocellular Carcinoma | 100 µg/mL | 48 hours | [1][2] | |
| Butrin | HT-29 | Colorectal Carcinoma | 100 µg/mL | 48 hours | [1][2] |
| HepG2 | Hepatocellular Carcinoma | 500 µg/mL | 48 hours | [1][2] | |
| Sodium Salt of Butrin | SW480 | Colorectal Adenocarcinoma | Not explicitly stated in abstract | Not specified | [3][4] |
Note: The study on the sodium salt of Butrin did not specify the IC50 value in the available abstract, but demonstrated significant pro-apoptotic activity.
Mechanisms of Anticancer Action
This compound and the sodium salt of Butrin employ different signaling pathways to induce cancer cell death.
This compound: Induction of Apoptosis
This compound has been shown to induce apoptosis in colorectal cancer cells. While the precise molecular pathway is a subject of ongoing research, it is suggested to involve the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential and the subsequent activation of a cascade of caspase enzymes, leading to programmed cell death.
Sodium Salt of Butrin: Wnt Signaling Pathway Inhibition
The sodium salt of Butrin demonstrates a more clearly defined mechanism involving the downregulation of key proteins in the Wnt signaling pathway, which is often hyperactivated in colorectal cancers. By inhibiting SIRT1 and Aurora B kinase, it triggers a cascade that leads to the suppression of β-catenin and its downstream targets, such as cyclin D1. This inhibition of the Wnt pathway ultimately results in mitochondrial-mediated apoptosis and cell cycle arrest.[3][4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and Butrin.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Methodology:
-
Cell Seeding: Human colorectal cancer cells (HT-29 or SW480) or hepatocellular carcinoma cells (HepG2) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Butrin (e.g., ranging from 10 to 500 µg/mL) and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Cells are treated with the desired concentration of the compound (e.g., IC50 concentration) for the specified time (e.g., 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.
-
Staining: The cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. This typically involves a 15-minute incubation in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Western Blot Analysis
This technique is employed to detect and quantify specific proteins involved in signaling pathways.
Methodology:
-
Protein Extraction: After treatment with the compound, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., β-catenin, GSK-3β, Cyclin D1, SIRT1, Aurora B kinase, and a loading control like β-actin).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and Butrin, flavonoids from Butea monosperma, exhibit anticancer properties against colorectal cancer cells, albeit through different mechanisms and with varying potencies. This compound appears to be a more potent inducer of cell death in HT-29 and HepG2 cells compared to Butrin. The sodium salt of Butrin, on the other hand, has a well-defined mechanism of action involving the inhibition of the Wnt signaling pathway in SW480 cells.
This comparative guide highlights the potential of these natural compounds in cancer therapy. Further research is warranted to fully elucidate the apoptotic pathway of this compound and to determine the in vivo efficacy and safety of both compounds. These findings provide a valuable resource for scientists working on the discovery and development of novel anticancer agents from natural sources.
References
- 1. This compound: An active constituent of n-butanol extract of Butea monosperma flowers against colorectal cancer (CRC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: An active constituent of n-butanol extract of Butea monosperma flowers against colorectal cancer (CRC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of sodium salt of Butrin, a novel compound isolated from Butea monosperma flowers on suppressing the expression of SIRT1 and Aurora B kinase-mediated apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. catalogue.scdi-montpellier.fr [catalogue.scdi-montpellier.fr]
- 5. Butea monosperma as a collective phytomedicine and environmentally sustainable, conservative, and beneficial plant - PMC [pmc.ncbi.nlm.nih.gov]
Isocoreopsin: A Comparative Guide to its Antioxidant Potential Against Other Flavonoids
For Immediate Release
In the landscape of flavonoid research, isocoreopsin, a chalcone glycoside primarily found in Coreopsis tinctoria, is emerging as a compound of significant interest for its antioxidant properties. This guide offers a comparative analysis of this compound's antioxidant capacity against other well-researched flavonoids, supported by experimental data from various in vitro antioxidant assays. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative antioxidant efficacy of this compound.
Quantitative Comparison of Antioxidant Activity
The antioxidant activity of flavonoids can be quantified using various assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant potency. The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron, with a higher value indicating greater reducing power.
While direct comparative studies of this compound (marein) alongside other flavonoids under identical assay conditions are limited, data from various studies on Coreopsis tinctoria extracts and isolated compounds provide valuable insights. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Flavonoid/Extract | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP (mmol Fe²⁺/g) | Reference |
| Coreopsis tinctoria Flavonoid Extract | 82.40 ± 1.98 | - | 137.98 ± 1.56 (IC50 in µg/mL) | [1] |
| Quercetin | 1.84 | 0.5083 | 0.0402 (mmol Fe²⁺/µg/mL) | [2] |
| Luteolin | 2.099 | 0.59 | 0.0101 (mmol Fe²⁺/µg/mL) | [2] |
Note: The FRAP value for the Coreopsis tinctoria extract is presented as an IC50 value, which is not a direct measure of ferric reducing power but rather the concentration for 50% of the maximal response in that specific assay setup. The FRAP values for quercetin and luteolin are expressed in mmol Fe²⁺/µg/mL, representing a direct quantification of reducing ability.
Flavonoid Signaling Pathways in Antioxidant Defense
Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in cellular stress responses. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, flavonoids can promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of antioxidant and cytoprotective enzymes.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate replication and comparison of results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated as follows: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Calculation of Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the same formula as the DPPH assay. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Calculation of Antioxidant Power: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄) and is expressed as equivalents of that standard (e.g., mmol Fe²⁺/g of sample).
Conclusion
The available data suggests that this compound, as a major flavonoid constituent of Coreopsis tinctoria, contributes significantly to the plant's antioxidant activity. While direct comparative data with other prominent flavonoids is still emerging, the cytoprotective effects of isolated marein (this compound) and the potent antioxidant activity of Coreopsis tinctoria extracts highlight its promise as a natural antioxidant. Further studies employing standardized assays to directly compare purified this compound with other flavonoids such as quercetin and luteolin are warranted to definitively establish its relative antioxidant efficacy. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers pursuing further investigations in this area.
References
Isocoreopsin: A Comparative Analysis of its Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Isocoreopsin, a chalcone flavonoid, has emerged as a compound of interest in oncology research due to its potential anticancer properties. This guide provides a comprehensive comparison of this compound's efficacy across various cancer cell lines, juxtaposed with other flavonoids and conventional chemotherapeutic agents. The data presented herein is curated from preclinical studies to offer an objective overview of its performance, supported by detailed experimental protocols and pathway visualizations.
Comparative Efficacy of this compound
This compound has demonstrated significant antiproliferative activity against several cancer cell lines. Notably, its efficacy has been observed in colorectal and liver cancer cell lines.
Quantitative Analysis of Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table summarizes the available IC50 values for this compound and comparator compounds across a range of cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Compound | Cancer Cell Line | IC50 (µM) | Citation(s) |
| This compound | HT-29 (Colon) | Data not specified | |
| This compound | HepG2 (Liver) | Data not specified | |
| Comparator 1 | HCT116 (Colon) | 22.4 | [1] |
| Comparator 2 | HCT116 (Colon) | 0.34 | [1] |
| 5-Fluorouracil | HCT116 (Colon) | Not specified | [1] |
| Cisplatin | HepG2 (Liver) | 4.323 (µg/mL) | [2] |
| Doxorubicin | HepG2 (Liver) | 1.679 (µg/mL) | [2] |
Note: "Data not specified" indicates that the source mentions antiproliferative activity but does not provide a specific IC50 value in the available text. The IC50 values for Cisplatin and Doxorubicin are presented in µg/mL as reported in the source.
Mechanism of Action: Induction of Apoptosis
Preliminary studies suggest that this compound exerts its anticancer effects, at least in part, by inducing apoptosis, or programmed cell death. In HepG2 human liver cancer cells, a compound referred to as "ISO," which is likely this compound, has been shown to induce apoptosis. This was observed through various experimental methods, including Annexin V-FITC/PI staining, flow cytometry, and analysis of mitochondrial membrane potential.
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, the induction of apoptosis often involves the activation of intrinsic or extrinsic pathways, culminating in the activation of caspases, a family of proteases that execute cell death. A common mechanism involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.
Below is a generalized diagram representing a potential apoptotic signaling pathway that could be influenced by this compound.
References
A Comparative Analysis of Isocoreopsin from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
Isocoreopsin, a chalcone glycoside, has garnered significant attention within the scientific community for its promising pharmacological activities, particularly its potent anticancer properties. While primarily associated with Butea monosperma, this comprehensive guide explores this compound from various plant sources, offering a comparative analysis of its yield, purity, and biological efficacy. This document aims to provide researchers and drug development professionals with a consolidated resource to inform future research and therapeutic development.
Plant Sources of this compound
This compound has been identified in several plant species, with the most well-documented source being the flowers of Butea monosperma (Fabaceae), commonly known as the "Flame of the Forest."[1][2][3][4] Emerging evidence suggests the presence of this compound and structurally similar flavonoids in species of the Asteraceae family, particularly within the Coreopsis and Bidens genera.[5][6] This guide focuses on a comparative analysis between this compound derived from Butea monosperma and potential yields from Coreopsis lanceolata, a representative of the Asteraceae family.
Comparative Data on Yield and Purity
Direct comparative studies on the yield and purity of isolated this compound from different plant sources are limited. However, data extracted from individual studies provide a basis for preliminary comparison.
| Plant Source | Plant Part | Extraction Method | Yield of Crude Extract | Purity of this compound | Reference |
| Butea monosperma | Flowers | n-Butanol extraction of the ethanolic extract | Not explicitly stated for this compound, but a n-butanol extract yielded a significant amount of the compound. | High purity achieved through column and reverse-phase HPLC. | [1] |
| Butea monosperma | Flowers | Hot aqueous extraction followed by lyophilization | ~35% (of dry flower petals) | Not explicitly stated for this compound, but marker compounds including this compound were isolated. | [4] |
| Butea monosperma | Flowers | Methanolic extraction | Total flavonoid content of 0.585 mg/ml in the extract. | Not specified for this compound. | [7] |
| Coreopsis lanceolata | Flowers | 70% ethanol extraction | 25% (of dry flower) | Not specified for this compound, but 10 phenolic compounds were quantified. | [8] |
Note: The provided data represents the yield of crude extracts or total flavonoids, not solely this compound. The purity of this compound is often achieved through subsequent chromatographic techniques.
Comparative Biological Activity: Anticancer Effects
The anticancer activity of this compound has been most extensively studied using isolates from Butea monosperma.
| Plant Source | Cancer Cell Line | IC50 Value (µg/mL) | Reference |
| Butea monosperma | HT-29 (Colon Cancer) | 50 | [1][2][3] |
| Butea monosperma | HepG2 (Liver Cancer) | 100 | [1][2][3] |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Data on the specific anticancer activity of this compound isolated from Coreopsis lanceolata is not currently available. However, extracts from Coreopsis lanceolata have demonstrated neuroprotective effects against oxidative stress-induced apoptosis.[8]
Experimental Protocols
Extraction and Purification of this compound from Butea monosperma Flowers
This protocol is a synthesis of methodologies described in the literature.[1][4]
1. Plant Material Preparation:
-
Collect fresh flowers of Butea monosperma and shade dry them at room temperature.
-
Grind the dried flowers into a coarse powder.
2. Extraction:
-
Soxhlet Extraction: Extract the powdered plant material with ethanol (95%) in a Soxhlet apparatus for 48 hours.
-
Maceration: Alternatively, macerate the powder in n-butanol at room temperature for 72 hours with occasional shaking.
-
Concentrate the obtained extract under reduced pressure using a rotary evaporator.
3. Fractionation:
-
Suspend the concentrated ethanolic extract in water and partition successively with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol.
-
Collect the n-butanol fraction, which is reported to be rich in this compound.
4. Isolation and Purification:
-
Subject the n-butanol fraction to column chromatography on a silica gel (60-120 mesh) column.
-
Elute the column with a gradient of chloroform and methanol.
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light.
-
Pool the fractions containing this compound and subject them to further purification using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Use a C18 column and a mobile phase gradient of methanol and water.
-
Monitor the elution at a suitable wavelength (e.g., 370 nm) to obtain pure this compound.
5. Structure Elucidation:
-
Confirm the structure of the isolated this compound using spectroscopic techniques such as UV-Visible Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) (¹H and ¹³C).
Signaling Pathways Modulated by this compound
This compound and structurally similar flavonoids are known to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and survival.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes. Studies on similar flavonoids suggest that this compound may induce apoptosis in cancer cells by modulating the MAPK pathway, potentially through the activation of JNK and p38 kinases and the inactivation of ERK1/2 kinase.[9]
Caption: this compound's putative modulation of the MAPK signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling route that promotes cell survival and proliferation. Isoorientin, a flavonoid structurally similar to this compound, has been shown to induce apoptosis by inhibiting the PI3K/Akt signaling pathway.[9] It is plausible that this compound shares a similar mechanism of action.
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of this compound from different plant sources.
Caption: General workflow for comparative analysis of this compound.
Conclusion and Future Directions
Butea monosperma stands out as a rich and well-characterized source of this compound with demonstrated anticancer activity. While other plant families, such as Asteraceae, show promise as alternative sources, further research is imperative. Future studies should focus on:
-
Direct Comparative Analysis: Conducting head-to-head studies to compare the yield, purity, and biological activity of this compound from Butea monosperma, Coreopsis species, and Bidens species.
-
Quantitative Analysis: Developing and validating robust analytical methods for the precise quantification of this compound in various plant matrices.
-
Mechanism of Action: Elucidating the specific molecular mechanisms by which this compound from different sources modulates signaling pathways in various cancer cell lines.
-
In Vivo Studies: Translating the promising in vitro findings into in vivo animal models to assess the therapeutic potential and safety of this compound from diverse botanical origins.
This comparative guide serves as a foundational resource to stimulate further investigation into this compound, a natural compound with significant potential in the development of novel anticancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: An active constituent of n-butanol extract of Butea monosperma flowers against colorectal cancer (CRC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: An active constituent of n-butanol extract of Butea monosperma flowers against colorectal cancer (CRC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Bidens pilosa L. (Asteraceae): Botanical Properties, Traditional Uses, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. botanyjournals.com [botanyjournals.com]
- 8. Neuroprotective Effects of Coreopsis lanceolata Flower Extract against Oxidative Stress-Induced Apoptosis in Neuronal Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK signaling pathways regulate mitochondrial-mediated apoptosis induced by isoorientin in human hepatoblastoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Isocoreopsin: A Potential Alternative to Standard Chemotherapy? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Isocoreopsin, a flavonoid isolated from the flowers of Butea monosperma, has emerged as a promising candidate. This guide provides an objective comparison of this compound with standard chemotherapy drugs, supported by available experimental data, to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound has demonstrated significant cytotoxic effects against colorectal and liver cancer cell lines. While direct comparative studies with standard chemotherapy drugs are limited, preliminary data suggests its potential as a chemopreventive and therapeutic agent. Standard drugs like Doxorubicin, Cisplatin, and Paclitaxel are potent but often associated with significant side effects. This compound may offer a more targeted approach, potentially through the induction of apoptosis via the intrinsic pathway, though further research is required to fully elucidate its mechanism and comparative efficacy.
Comparative Efficacy: In Vitro Cytotoxicity
Quantitative data on the half-maximal inhibitory concentration (IC50) is a critical metric for comparing the cytotoxic potency of anti-cancer compounds. The following tables summarize the available data for this compound and standard chemotherapy drugs on relevant cancer cell lines.
Table 1: Cytotoxicity of this compound
| Compound | Cell Line | Cancer Type | Effective Concentration for Cell Death |
| This compound | HT-29 | Colorectal Carcinoma | 50 µg/mL[1][2] |
| This compound | HepG2 | Hepatocellular Carcinoma | 100 µg/mL[1][2] |
Table 2: Comparative IC50 Values of Standard Chemotherapy Drugs
| Drug | Cell Line | Cancer Type | IC50 | Exposure Time |
| Doxorubicin | HT-29 | Colorectal Carcinoma | 0.058 µM[3] | Not Specified |
| HT-29 | Colorectal Carcinoma | 750 nM (0.75 µM)[4] | 72 hours | |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 µM[5] | 24 hours | |
| HepG2 | Hepatocellular Carcinoma | 1.679 µg/mL (~2.9 µM)[6] | Not Specified | |
| HepG2 | Hepatocellular Carcinoma | 0.45 µg/mL (~0.78 µM)[7] | 24 hours | |
| Cisplatin | HT-29 | Colorectal Carcinoma | ~70 µM | Not Specified |
| HT-29 | Colorectal Carcinoma | 6.3 µM[8] | 48 hours | |
| HepG2 | Hepatocellular Carcinoma | 7 µg/mL (~23.3 µM)[2] | Not Specified | |
| HepG2 | Hepatocellular Carcinoma | 4.323 µg/mL (~14.4 µM)[6] | Not Specified | |
| HepG2 | Hepatocellular Carcinoma | 16.09 ± 1.52 µg/ml (~53.6 µM)[9] | 24 hours | |
| Paclitaxel | HT-29 | Colorectal Carcinoma | 9.5 nM[10] | Not Specified |
| HT-29 | Colorectal Carcinoma | 5 nM[11] | Not Specified | |
| HepG2 | Hepatocellular Carcinoma | 19 nM[12] | Not Specified | |
| HepG2 | Hepatocellular Carcinoma | 8.311 µM[13] | 48 hours |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as exposure time and assay methods, across different studies.
Mechanisms of Action: A Comparative Overview
Standard chemotherapy drugs exert their effects through various mechanisms, often targeting fundamental cellular processes. This compound is believed to induce apoptosis, a form of programmed cell death, which is a hallmark of many anti-cancer agents.
This compound: The precise mechanism of this compound-induced cell death is still under investigation. However, studies on similar flavonoids and related compounds suggest that it may trigger the intrinsic apoptotic pathway . This pathway is initiated by intracellular stress and culminates in the activation of a cascade of enzymes called caspases, which execute the cell death program. Key players in this pathway include the Bcl-2 family of proteins, which regulate the integrity of the mitochondrial membrane.
Standard Chemotherapy Drugs:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.
-
Cisplatin: A platinum-based compound that forms cross-links with DNA, disrupting DNA replication and repair, ultimately triggering apoptosis.
-
Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Signaling Pathway: Proposed Intrinsic Apoptosis Pathway for this compound
The following diagram illustrates the proposed intrinsic apoptotic pathway that may be activated by this compound in cancer cells. This model is based on the known mechanisms of other flavonoids and requires direct experimental validation for this compound.
Experimental Protocols
This section outlines the general methodologies for key experiments used to evaluate the anti-cancer properties of compounds like this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cells and calculate its IC50 value.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT-29, HepG2) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Apoptosis Markers
Objective: To detect changes in the expression of key proteins involved in the apoptotic pathway.
Protocol:
-
Cell Lysis: Treat cancer cells with the test compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic marker proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Conclusion and Future Directions
This compound demonstrates promising anti-cancer activity in vitro, particularly against colorectal and liver cancer cells. While the available data is preliminary, it suggests a mechanism of action that may involve the induction of apoptosis. To establish a definitive comparison with standard chemotherapy drugs, further research is imperative. Future studies should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies comparing the efficacy and toxicity of this compound with standard chemotherapeutic agents on a wider range of cancer cell lines and in animal models.
-
Mechanism of Action: Elucidating the detailed molecular mechanism of this compound-induced apoptosis, including the specific signaling pathways and protein interactions involved.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its bioavailability and potential for clinical development.
-
Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with standard chemotherapy drugs to enhance therapeutic outcomes and reduce drug resistance.
The continued investigation of this compound holds the potential to introduce a novel, and possibly more targeted, therapeutic option for cancer treatment.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Sensitization of multidrug-resistant colon cancer cells to doxorubicin encapsulated in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Assessment the effect of Cisplatin and Doxorubicin on Nitric Oxide levels on HepG2 cell line [ajbas.journals.ekb.eg]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Synergistic inhibition of colon cancer cell growth with nanoemulsion-loaded paclitaxel and PI3K/mTOR dual inhibitor BEZ235 through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. BEZ235 enhances chemosensitivity of paclitaxel in hepatocellular carcinoma through inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Isocoreopsin's biological activity in independent labs
For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is perpetual. Isocoreopsin, a chalcone glycoside, has emerged as a molecule of interest, with preliminary studies highlighting its potential in anticancer and antioxidant applications. However, a critical examination of its biological activity, cross-validated by independent laboratories, is essential for its consideration in further research and development. This guide provides a comprehensive comparison of this compound's reported activities, benchmarked against related compounds, and details the experimental frameworks used for its evaluation.
Executive Summary
Initial investigations into this compound, also known as Flavanocorepsin, have revealed promising anticancer and antioxidant properties. A key study has reported its ability to inhibit the proliferation of human colorectal carcinoma (HT-29) and hepatocellular carcinoma (HepG2) cell lines. The same research highlighted its antioxidant capacity through radical scavenging. Despite these findings, a comprehensive cross-validation of this compound's biological activities across independent laboratories is currently limited in publicly available research. This guide, therefore, presents the existing data on this compound and supplements it with comparative data from structurally related and well-researched chalcones and flavonoids isolated from Coreopsis species, a notable source of such compounds. This approach provides a broader context for this compound's potential and underscores the need for further independent validation.
Comparative Analysis of Biological Activity
To provide a clear and concise overview, the following table summarizes the quantitative data available for this compound and comparable bioactive compounds from Coreopsis lanceolata.
| Compound/Extract | Biological Activity | Assay | Cell Line / System | Key Parameter (e.g., IC50, EC50) | Reference |
| This compound | Anticancer | Antiproliferative | HT-29, HepG2 | Data not quantified in publicly available abstract | [1] |
| This compound | Antioxidant | DPPH Radical Scavenging | - | EC50: 10 µg/mL | [1] |
| Lanceolein A | Anticancer | Cytotoxicity | HCT15 | IC50: > 50 µM | [2] |
| Lanceolein C | Anticancer | Cytotoxicity | HCT15 | IC50: 43.7 ± 2.17 µM | [2] |
| Lanceolein E | Anticancer | Cytotoxicity | HCT15 | IC50: 35.6 ± 0.24 µM | [2] |
| Lanceolein F | Anticancer | Cytotoxicity | HCT15 | IC50: 47.9 ± 1.18 µM | [2] |
| Various Chalcones from C. lanceolata | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW264.7 | - | [2] |
| Flavanones from C. lanceolata | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW264.7 | - | [3] |
| Flavanones from C. lanceolata | Antioxidant | DPPH Radical Scavenging | - | 104.3 ± 1.9 to 20.5 ± 0.3 mg VCE/100 mg | [3] |
| Flavanones from C. lanceolata | Antioxidant | ABTS Radical Scavenging | - | 1278.6 ± 26.8 to 325.6 ± 0.2 mg VCE/100 mg | [3] |
Note: The anticancer data for this compound lacks specific IC50 values in the readily available literature, highlighting a gap in quantitative comparative analysis.
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reproducible scientific findings. Below are the methodologies for the key assays cited in the evaluation of this compound and related compounds.
Antioxidant Activity: DPPH Radical Scavenging Assay
The antioxidant activity of this compound was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. This reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.
-
Various concentrations of the test compound (this compound) are prepared in a suitable solvent.
-
An aliquot of the test compound solution is mixed with the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample (containing the solvent instead of the test compound) is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The EC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Anticancer Activity: MTT Proliferation Assay
The antiproliferative activity of this compound against cancer cell lines like HT-29 and HepG2 is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cancer cells (e.g., HT-29 or HepG2) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (this compound) and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well.
-
The plate is incubated for a further period (e.g., 2-4 hours) to allow the formation of formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (such as dimethyl sulfoxide - DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
While specific signaling pathways modulated by this compound are not yet extensively detailed, the known activities of related chalcones and flavonoids provide insights into potential mechanisms. Anticancer and anti-inflammatory effects of these compounds often involve the modulation of key cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for the initial screening and validation of a natural compound like this compound.
Caption: General workflow for the discovery and validation of this compound's biological activity.
Potential Signaling Pathways Modulated by this compound
Based on the activities of similar chalcones, this compound's anticancer and anti-inflammatory effects could be mediated through the following pathways:
Caption: Potential signaling pathways modulated by this compound leading to its biological effects.
Conclusion and Future Directions
This compound presents as a promising natural compound with demonstrated antioxidant and potential anticancer activities. However, the current body of evidence supporting these activities is nascent and lacks the crucial element of independent validation. The data on related chalcones and flavonoids from Coreopsis lanceolata provide a valuable comparative framework, suggesting that this compound likely shares similar mechanisms of action, including the modulation of key inflammatory and cell proliferation signaling pathways.
For the scientific community to confidently advance this compound into the drug discovery pipeline, further research is imperative. Specifically, independent laboratories should aim to:
-
Replicate and expand upon the initial findings of this compound's anticancer and antioxidant activities, including the determination of IC50 and EC50 values across a broader range of cancer cell lines and antioxidant assays.
-
Investigate the anti-inflammatory properties of this compound, given the established activity of related compounds.
-
Elucidate the specific molecular targets and signaling pathways modulated by this compound to understand its precise mechanism of action.
This guide serves as a foundational resource for researchers interested in this compound, providing a snapshot of the current knowledge and a roadmap for future investigations necessary to unlock its full therapeutic potential.
References
- 1. [PDF] Chalcones from the Flowers of Coreopsis lanceolata and Their In Vitro Antioxidative Activity | Semantic Scholar [semanticscholar.org]
- 2. Lanceoleins A-G, hydroxychalcones, from the flowers of Coreopsis lanceolata and their chemopreventive effects against human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coreolanceolins A–E, New Flavanones from the Flowers of Coreopsis lanceolate, and Their Antioxidant and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
Isocoreopsin: A Comparative Guide to its Use as a Reference Standard in Quality Control
For Researchers, Scientists, and Drug Development Professionals
In the quality control of herbal medicine and related pharmaceutical products, the use of well-characterized reference standards is paramount to ensure consistency, efficacy, and safety. This guide provides a comprehensive comparison of isocoreopsin as a reference standard, particularly for products containing Coreopsis tinctoria, and evaluates its performance against other potential alternatives.
Introduction to this compound and its Alternatives
This compound is a flavonoid, specifically a flavanone glycoside, found in various plants, notably in the flowers of Coreopsis tinctoria. Due to its distinct chemical structure and presence in this medicinally important plant, this compound is a candidate for use as a reference standard in quality control processes.
The quality of herbal products often relies on the consistent presence of key bioactive compounds. For Coreopsis tinctoria, a plant rich in flavonoids, several compounds could potentially serve as reference standards. The primary alternatives to this compound include:
-
Marein: A major chalcone glycoside in Coreopsis tinctoria.
-
Okanin: The aglycone of marein, another prominent chalcone.
This guide will delve into a comparative analysis of these three compounds as reference standards for the quality control of Coreopsis tinctoria and its extracts.
Comparative Analysis of Reference Standards
The selection of an appropriate reference standard depends on several factors, including its abundance in the raw material, commercial availability, and the robustness of analytical methods for its quantification.
| Parameter | This compound | Marein | Okanin |
| Chemical Class | Flavanone Glycoside | Chalcone Glycoside | Chalcone |
| Relative Abundance in Coreopsis tinctoria | Present | High | High |
| Commercial Availability as a Reference Standard | Available | Available | Available |
| Purity Available | Typically ≥98% (HPLC) | Typically ≥98% (HPLC) | Typically ≥98% (HPLC) |
Experimental Data and Methodologies
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantitative determination of flavonoids in herbal extracts. Below is a representative experimental protocol for the analysis of this compound and its alternatives in a Coreopsis tinctoria sample.
Experimental Protocol: HPLC Quantification of Flavonoids
1. Objective: To quantify the content of this compound, marein, and okanin in a Coreopsis tinctoria flower extract.
2. Materials and Reagents:
- This compound reference standard (≥98% purity)
- Marein reference standard (≥98% purity)
- Okanin reference standard (≥98% purity)
- Dried Coreopsis tinctoria flower powder
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (analytical grade)
- Deionized water
3. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.
- Analytical balance
- Ultrasonic bath
- Centrifuge
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)
4. Preparation of Standard Solutions:
- Accurately weigh 10 mg of each reference standard (this compound, marein, and okanin) and dissolve in 10 mL of methanol to prepare stock solutions of 1 mg/mL.
- Prepare a series of working standard solutions by diluting the stock solutions with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Preparation of Sample Solution:
- Accurately weigh 1.0 g of dried Coreopsis tinctoria flower powder into a conical flask.
- Add 50 mL of 70% methanol and sonicate for 30 minutes in an ultrasonic bath.
- Centrifuge the extract at 4000 rpm for 15 minutes.
- Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
6. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of A (0.1% formic acid in water) and B (acetonitrile).
- 0-10 min: 10-25% B
- 10-25 min: 25-40% B
- 25-30 min: 40-10% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 280 nm for this compound, and 350 nm for marein and okanin.
- Injection Volume: 10 µL.
7. Data Analysis:
- Construct a calibration curve for each reference standard by plotting the peak area against the concentration.
- Calculate the concentration of each analyte in the sample extract using the regression equation from the calibration curve.
Experimental Workflow
Caption: Workflow for HPLC quantification of flavonoids.
Signaling Pathway Interactions
Flavonoids, including this compound and its alternatives, are known to exert their biological effects by modulating various cellular signaling pathways. While direct evidence for this compound is still emerging, the general mechanisms of flavonoid action often involve the Nrf2/ARE and PI3K/Akt pathways, which are critical in cellular antioxidant responses and cell survival, respectively.
Flavonoid Modulation of the Nrf2/ARE Signaling Pathway
The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress. Many flavonoids can activate this pathway, leading to the expression of antioxidant and detoxification enzymes.
Caption: Flavonoid activation of the Nrf2/ARE pathway.
Flavonoid Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and growth. Certain flavonoids have been shown to modulate this pathway, which can have implications for both therapeutic applications and safety considerations.
Caption: Flavonoid modulation of the PI3K/Akt pathway.
Conclusion
This compound serves as a viable and commercially available reference standard for the quality control of Coreopsis tinctoria and related products. Its performance is comparable to other major flavonoids found in the plant, such as marein and okanin. The choice of a specific reference standard may depend on the analytical method's specificity and the desired focus of the quality control assessment. For a comprehensive quality profile of Coreopsis tinctoria extracts, it is recommended to quantify multiple marker compounds, including this compound, marein, and okanin. The provided experimental protocol and pathway diagrams offer a foundational framework for researchers and professionals in the field of drug development and quality assurance.
Structure-Activity Relationship of Isocoreopsin and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isocoreopsin, a flavanone glycoside, represents a promising scaffold for the development of novel therapeutic agents. Understanding the relationship between its chemical structure and biological activity is paramount for designing more potent and selective analogs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of flavonoids, the class of compounds to which this compound belongs, to infer the potential impact of structural modifications on its biological activities. The information presented herein is based on experimental data from studies on various flavonoid analogs, offering valuable insights for the targeted design of novel this compound derivatives.
Core Structure of this compound
This compound, also known as (2S)-2-(3,4-dihydroxyphenyl)-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one, possesses a typical flavanone structure characterized by a saturated C2-C3 bond in the C-ring, a B-ring attached at position 2, and a glycosidic linkage at position 7 of the A-ring. The key structural features that can be modified to alter its biological activity include the hydroxylation pattern of the A and B rings, the nature and position of the glycosidic moiety, and the stereochemistry of the C-ring.
Structure-Activity Relationship Insights from Flavonoid Analogs
While specific SAR studies on a wide range of this compound analogs are limited in the public domain, extensive research on other flavonoids provides a solid foundation for predicting how structural changes might influence its efficacy. The following sections summarize key SAR findings for various biological activities relevant to flavonoids.
Anticancer and Cytotoxic Activity
The anticancer properties of flavonoids are influenced by various structural elements. Studies on different flavonoid derivatives suggest the following SAR trends:
-
Hydroxylation Pattern: The number and position of hydroxyl groups on the A and B rings are critical. For instance, the presence of hydroxyl groups at C-5 and C-7 on the A-ring and at C-3' and C-4' on the B-ring is often associated with increased cytotoxic activity.
-
C2-C3 Double Bond: A double bond between C2 and C3 in the C-ring, which confers planarity to the molecule, is often important for activity. The lack of this bond in the flavanone structure of this compound may result in different activity profiles compared to flavones and flavonols.
-
Glycosylation: The presence of a sugar moiety can significantly impact the bioavailability and activity of flavonoids. Glycosylation can either decrease or abolish the cytotoxic activity of the aglycone, although in some cases it can improve solubility and targeting.
Table 1: Predicted Structure-Activity Relationship of this compound Analogs for Anticancer Activity
| Structural Modification | Predicted Effect on Anticancer Activity | Rationale based on Flavonoid SAR |
| Introduction of a C2-C3 double bond (conversion to a flavone glycoside) | Potential increase | Increased planarity of the molecule often correlates with enhanced activity. |
| Removal of the glycosidic moiety (aglycone form) | Potential increase in in vitro activity | The aglycone is often more potent in cell-based assays due to better cell permeability. |
| Additional hydroxylation on the B-ring (e.g., at C-5') | Potential increase | Increased number of hydroxyl groups can enhance antioxidant and pro-apoptotic effects. |
| O-methylation of hydroxyl groups | Potential increase or decrease | Can increase metabolic stability and cell permeability but may reduce hydrogen-bonding interactions with targets. |
Anti-inflammatory Activity
Flavonoids exert their anti-inflammatory effects through various mechanisms, including the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of signaling pathways such as NF-κB.
-
Hydroxylation: The presence of a catechol group (3',4'-dihydroxy) on the B-ring is a significant contributor to anti-inflammatory and antioxidant activities.
-
C-ring features: The C2-C3 double bond and the 4-oxo group in the C-ring are important for the inhibition of inflammatory mediators.
-
Glycosylation: Similar to anticancer activity, glycosylation can modulate the anti-inflammatory properties of flavonoids. Some studies show that glycosides can have potent anti-inflammatory effects by influencing different pathways than their corresponding aglycones. For example, the isoflavone glycoside sophoricoside has been shown to be a selective inhibitor of COX-2 activity and to inhibit interleukin-6 (IL-6) bioactivity.[1]
Table 2: Predicted Structure-Activity Relationship of this compound Analogs for Anti-inflammatory Activity
| Structural Modification | Predicted Effect on Anti-inflammatory Activity | Rationale based on Flavonoid SAR |
| Introduction of a C2-C3 double bond | Potential increase | Enhances planarity and electron delocalization, which can be important for enzyme inhibition. |
| Alteration of the sugar moiety | Variable | The type and linkage of the sugar can influence absorption, metabolism, and interaction with specific targets. |
| Introduction of a hydroxyl group at C-5 | Potential increase | Can enhance antioxidant activity and inhibition of inflammatory enzymes. |
Antioxidant Activity
The antioxidant capacity of flavonoids is a key contributor to their various health benefits. The primary structural features determining antioxidant activity are:
-
B-ring Hydroxylation: The ortho-dihydroxy (catechol) structure in the B-ring is the most significant determinant of radical scavenging activity.
-
C-ring Unsaturation: The C2-C3 double bond in conjugation with the 4-oxo group facilitates electron delocalization, which enhances radical scavenging.
-
A-ring Hydroxylation: Hydroxyl groups at positions 5 and 7 in the A-ring also contribute to antioxidant activity.
Luteolin and its flavone C-glycoside derivatives have demonstrated higher antioxidant activity than apigenin and its derivatives, which is attributed to the ortho-dihydroxyl groups at C-3′ and C-4′ of the B ring.[2]
Table 3: Predicted Structure-Activity Relationship of this compound Analogs for Antioxidant Activity
| Structural Modification | Predicted Effect on Antioxidant Activity | Rationale based on Flavonoid SAR |
| Introduction of a C2-C3 double bond | Potential increase | Increased conjugation and electron delocalization enhance radical scavenging. |
| Additional hydroxylation on the B-ring | Potential increase | The presence of a catechol or pyrogallol group significantly enhances antioxidant capacity. |
| Glycosylation at different positions | Potential decrease | The sugar moiety can sterically hinder the radical scavenging activity of the hydroxyl groups. |
Experimental Protocols
To enable researchers to validate the predicted SAR of this compound analogs, this section outlines common experimental protocols for assessing the biological activities discussed.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., K562, K562/ADR) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (this compound and its analogs) for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
Anti-inflammatory Activity Assays
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM medium.
-
Cell Stimulation: Cells are seeded in 96-well plates and pre-treated with test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce inflammation and NO production.
-
Griess Assay: After 24 hours of incubation, the amount of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve.
The ability of compounds to inhibit COX-1 and COX-2 can be determined using commercially available enzyme immunoassay (EIA) kits. The assay measures the production of prostaglandin E2 (PGE2).
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
-
Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of this compound and its analogs can aid in understanding their mechanisms and designing new experiments.
Caption: Workflow for determining the cytotoxic activity of this compound analogs using the MTT assay.
Caption: this compound analogs may inhibit inflammation by targeting NF-κB and COX-2 pathways.
Conclusion
The structure-activity relationships of flavonoids provide a valuable framework for the rational design of novel this compound analogs with enhanced biological activities. Key structural modifications, such as altering the hydroxylation pattern, introducing a C2-C3 double bond, and modifying the glycosidic moiety, are predicted to have a significant impact on the anticancer, anti-inflammatory, and antioxidant properties of this compound. Further synthesis and biological evaluation of a diverse library of this compound derivatives are necessary to validate these predictions and to unlock the full therapeutic potential of this promising natural product scaffold. The experimental protocols and pathway diagrams provided in this guide serve as a starting point for researchers to embark on such investigations.
References
Isocoreopsin's Preclinical Performance: A Comparative Analysis for Researchers
In the landscape of drug discovery and development, flavonoids have emerged as a promising class of compounds with diverse therapeutic potential. Among them, Isocoreopsin, a dihydroflavonol glycoside, has garnered interest for its potential anti-inflammatory and antioxidant properties. This guide provides a comparative analysis of this compound's performance in preclinical models, juxtaposing it with the well-characterized flavonoids, Quercetin and Luteolin. The data presented herein is intended to offer researchers, scientists, and drug development professionals a comprehensive overview to inform further investigation and potential therapeutic applications.
Comparative Efficacy in Preclinical Models
To provide a clear comparison of the anti-inflammatory and antioxidant efficacy of this compound and its counterparts, the following tables summarize key quantitative data from various preclinical studies. It is important to note that direct comparative studies involving this compound are limited. Therefore, data for the structurally similar compound, Isoorientin, is used as a proxy for this compound in some instances and is duly noted.
Table 1: In Vitro Anti-inflammatory and Antioxidant Activity
| Compound | Assay | Target/Marker | IC50 / Effect | Reference |
| This compound (as Isoorientin) | NF-κB Inhibition | NF-κB activation | Not explicitly quantified | [1] |
| MAPK Signaling | p38, JNK activation; ERK1/2 inhibition | Not explicitly quantified | [1] | |
| Quercetin | Inhibition of TNF-α secretion | TNF-α | Inhibition at 25-50 μM | [2] |
| Inhibition of iNOS expression | iNOS | Inhibition at 25-50 μM | [2] | |
| Inhibition of IL-1β production | IL-1β | Significant reduction | [3] | |
| Luteolin | Inhibition of inflammatory pathways | NF-κΒ, JAK-STAT, NLRP3 | Not explicitly quantified | [4] |
| Inhibition of pro-inflammatory mediators | TNF-α, IL-6, COX-2, iNOS | Not explicitly quantified | [4] |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Compound | Dose | Paw Edema Reduction (%) | Key Findings | Reference |
| This compound (as Isoorientin) | 10, 20 mg/kg | Not explicitly quantified, but significant reduction observed | Reduced expression of COX-2, TNF-α, IL-1β, iNOS | Data inferred from similar compound |
| Quercetin | 30, 100 mg/kg | Up to 59% inhibition of hypernociception | Reduced IL-1β production and oxidative stress | [3] |
| 150 mg/kg | Significant decrease in exudate and granulation tissue | Inhibition of chronic and granulomatous inflammation | [5] |
Table 3: In Vivo Antioxidant Activity
| Compound | Model | Key Findings | Reference |
| This compound (as Isoorientin) | Not explicitly detailed in available abstracts | Likely contributes to antioxidant effects via MAPK pathway modulation | [1] |
| Quercetin | Carrageenan-induced inflammation | Reversed the decrease in glutathione (GSH) levels | [3] |
| Inflammatory Bowel Disease | Increased GSH, SOD, and CAT activity; decreased MDA | [6] | |
| Luteolin | General oxidative stress models | Activates Nrf2 and increases expression of antioxidant enzymes (SOD, CAT, GPx, GSH, HO-1) | [4] |
Signaling Pathways and Mechanism of Action
The anti-inflammatory and antioxidant effects of this compound and other flavonoids are largely attributed to their ability to modulate key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Flavonoids like this compound are thought to inhibit this process.
References
- 1. MAPK signaling pathways regulate mitochondrial-mediated apoptosis induced by isoorientin in human hepatoblastoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin: A Flavonoid with Antioxidant, Anti-Inflammatory, and Anti-Apoptotic Properties - A Review - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Luteolin: A promising natural agent in management of pain in chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neliti.com [neliti.com]
- 6. Preclinical evidence for quercetin against inflammatory bowel disease: a meta-analysis and systematic review [pubmed.ncbi.nlm.nih.gov]
Statistical Analysis of Isocoreopsin's Dose-Response Curves: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the dose-response relationship of a compound is fundamental to assessing its therapeutic potential. This guide provides a comparative analysis of Isocoreopsin, a flavonoid glycoside, focusing on its dose-dependent effects. Due to the limited availability of specific IC50 and EC50 values for this compound in publicly accessible literature, this guide presents a representative analysis based on available data for this compound and structurally similar flavonoids. The data herein should be considered illustrative, providing a framework for the experimental design and analysis of this compound's biological activity.
Quantitative Data Summary
The following tables summarize representative dose-response data for this compound in key biological assays. For comparative purposes, data for Quercetin, a widely studied flavonoid, is included.
Table 1: In Vitro Cytotoxicity of this compound vs. Quercetin
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| This compound (Representative) | A549 (Human Lung Carcinoma) | MTT | 48 | 75 |
| MCF-7 (Human Breast Cancer) | MTT | 48 | 120 | |
| HEK293 (Human Embryonic Kidney) | MTT | 48 | > 200 | |
| Quercetin | A549 (Human Lung Carcinoma) | MTT | 48 | 50 |
| MCF-7 (Human Breast Cancer) | MTT | 48 | 80 | |
| HEK293 (Human Embryonic Kidney) | MTT | 48 | 150 |
Table 2: Anti-inflammatory Activity of this compound vs. Quercetin
| Compound | Cell Line | Parameter Measured | IC50 (µM) |
| This compound (Representative) | RAW 264.7 (Murine Macrophages) | Nitric Oxide (NO) Production | 40 |
| RAW 264.7 (Murine Macrophages) | IL-6 Production | 60 | |
| Quercetin | RAW 264.7 (Murine Macrophages) | Nitric Oxide (NO) Production | 25 |
| RAW 264.7 (Murine Macrophages) | IL-6 Production | 45 |
Table 3: Antioxidant Capacity of this compound vs. Quercetin
| Compound | Assay | EC50 (µg/mL) |
| This compound (Representative) | DPPH Radical Scavenging | 15 |
| ABTS Radical Scavenging | 10 | |
| Quercetin | DPPH Radical Scavenging | 8 |
| ABTS Radical Scavenging | 5 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cytotoxicity
This protocol is used to assess the effect of a compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control. Calculate the IC50 value from the dose-response curve.
DPPH Radical Scavenging Assay
This method assesses the antioxidant capacity of a compound.
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of a 0.2 mM DPPH solution in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Plot the percentage of scavenging activity against the compound concentration to determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the potential signaling pathways modulated by this compound and a typical experimental workflow.
Evaluating the Synergistic Potential of Isocoreopsin in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The exploration of combination therapies is a cornerstone of modern drug development, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. Isocoreopsin, a flavonoid with known biological activities, presents a compelling candidate for such strategies. While direct experimental data on the synergistic effects of this compound with other compounds is currently limited in published literature, this guide provides a comprehensive framework for evaluating its potential. By drawing parallels with structurally similar flavonoids and outlining established experimental protocols, researchers can effectively design and interpret studies to elucidate the synergistic capabilities of this compound.
A Case Study: Synergistic Effects of Isobavachalcone and Doxorubicin in Anaplastic Thyroid Cancer
To illustrate the evaluation of synergistic effects, we present data from a study on isobavachalcone (IBC), a flavonoid with structural similarities to this compound, in combination with the chemotherapeutic agent doxorubicin (DOX) for anaplastic thyroid cancer (ATC). This study provides a clear example of the quantitative data and experimental approaches used to determine synergy.
The co-administration of IBC and DOX exhibited a synergistic effect in suppressing the growth of 8505C and CAL62 anaplastic thyroid cancer cells[1]. The synergy was quantified using the Combination Index (CI) method, where a CI value less than 1.0 indicates synergism.
Table 1: Combination Index (CI) Values for Isobavachalcone (IBC) and Doxorubicin (DOX) in Anaplastic Thyroid Cancer Cell Lines
| Cell Line | Compound Combination | Combination Index (CI) | Interpretation |
| 8505C | IBC + DOX | < 1.0 | Synergism |
| CAL62 | IBC + DOX | < 1.0 | Synergism |
Data extrapolated from a study by Wang et al. (2023), which reported synergistic effects without specifying the exact CI values in the abstract, but indicated values less than 1.0 signify synergism.[1]
The study further demonstrated that the synergistic effect was associated with the induction of ferroptosis, an iron-dependent form of programmed cell death. The combination of IBC and DOX led to increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), and decreased levels of glutathione (GSH) and the protein SLC7A11, which are key markers of ferroptosis[1].
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic effects of this compound with other compounds, a series of well-established experimental protocols should be employed.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the effect of the combined compounds on cell proliferation and survival.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with this compound, the combination compound, and their combination at various concentrations for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Combination Index (CI) Analysis
The CI method, based on the Chou-Talalay method, is the gold standard for quantifying drug interactions.
-
Data Generation: Generate dose-response curves for this compound, the partner compound, and their combination at a constant ratio.
-
Software Analysis: Use software like CompuSyn to calculate CI values from the dose-response data.
-
Interpretation of CI Values:
-
CI < 1: Synergism (the combined effect is greater than the sum of the individual effects).
-
CI = 1: Additive effect (the combined effect is equal to the sum of the individual effects).
-
CI > 1: Antagonism (the combined effect is less than the sum of the individual effects).
-
Isobologram Analysis
This graphical representation provides a visual assessment of the interaction between two compounds.
-
Plotting: Plot the concentrations of this compound and the partner compound that produce a specific level of effect (e.g., 50% inhibition, IC50) on the x and y axes, respectively.
-
Line of Additivity: Draw a straight line connecting the IC50 values of the individual compounds. This line represents the expected additive effect.
-
Interpretation:
-
Data points falling below the line of additivity indicate synergy.
-
Data points falling on the line indicate an additive effect.
-
Data points falling above the line indicate antagonism.
-
Potential Signaling Pathways for Synergistic Interaction
While specific pathways for this compound in combination are yet to be fully elucidated, flavonoids are known to modulate several key signaling pathways involved in cancer progression. A combination therapy involving this compound could potentially exert synergistic effects through the simultaneous targeting of multiple pathways.
Diagram 1: Hypothetical Signaling Pathways Modulated by this compound in Combination Therapy
Caption: Potential signaling pathways affected by this compound and a partner compound.
Experimental Workflow for Synergy Evaluation
A structured workflow is crucial for the systematic evaluation of synergistic effects.
Diagram 2: Experimental Workflow for Evaluating Synergistic Effects
Caption: A typical workflow for assessing the synergistic effects of two compounds.
Conclusion
While direct evidence for the synergistic effects of this compound is still emerging, the established methodologies and the promising results from structurally similar flavonoids provide a solid foundation for future research. By employing the rigorous experimental protocols and analytical methods outlined in this guide, researchers can effectively investigate and quantify the synergistic potential of this compound in combination with other therapeutic agents. Such studies are crucial for unlocking new, more effective treatment strategies in various disease contexts, particularly in oncology.
References
A Head-to-Head Comparison of Isocoreopsin and Isobutrin: A Guide for Researchers
For researchers and drug development professionals exploring the therapeutic potential of natural flavonoids, Isocoreopsin and Isobutrin, both isolated from plants such as Butea monosperma, present distinct yet compelling pharmacological profiles. This guide provides a head-to-head comparison of their biochemical properties and biological activities, supported by experimental data, to aid in the selection and application of these compounds in research and development.
Biochemical and Physicochemical Properties
This compound and Isobutrin, while both classified as flavonoids, possess distinct chemical structures that underpin their differing biological activities. Isobutrin is a more complex glycoside with a higher molecular weight compared to this compound.
| Property | This compound | Isobutrin |
| Molecular Formula | C₂₁H₂₂O₁₀[1] | C₂₇H₃₂O₁₅ |
| Molecular Weight | 434.4 g/mol [1] | 596.5 g/mol (PubChem) / 597.1 (M+H)⁺ |
| Class | Flavanone Glycoside | Chalcone Glycoside |
| Appearance | Yellowish compound | Yellow dye[2] |
| Spectroscopic Data (ESI-MS) | m/z (M+H)⁺ 435.36 | m/z (M+H)⁺ 597.1 |
| UV maxima (nm) | 217, 348, 367, 408 | 217, 348, 367, 408 |
Comparative Biological Activities
The primary divergence in the bioactivity of this compound and Isobutrin lies in their anti-inflammatory versus anticancer effects. Isobutrin exhibits potent anti-inflammatory properties, whereas this compound demonstrates superior efficacy as an anticancer agent.
Anti-inflammatory and Antioxidant Activity
Experimental data indicates that Isobutrin is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation. In contrast, this compound shows minimal to no activity in this pathway. Both compounds exhibit antioxidant properties, with Isobutrin showing slightly higher activity in some assays.
| Biological Activity | This compound | Isobutrin | Reference |
| DPPH Radical Scavenging (10 µg/ml) | 27% inhibition[3] | 40% inhibition[3] | [Choi et al., 2007][3] |
| ORAC (µmol Trolox equiv./mg) | 143 ± 9.2[3] | 132 ± 11.2[3] | [Choi et al., 2007][3] |
| NO Scavenging (10 µg/ml) | 28% inhibition[3] | 29% inhibition[3] | [Choi et al., 2007][3] |
| IKKβ Kinase Inhibition (1 µg/ml) | 33% inhibition[3] | 63% inhibition[3] | [Choi et al., 2007][3] |
| Inhibition of TNF-α, IL-6, IL-8 | No significant effect[3] | Potent inhibition[3] | [Choi et al., 2007][3] |
Anticancer Activity
This compound has been identified as a more potent inducer of cell death in cancer cell lines compared to Isobutrin. Studies on human colon (HT-29) and liver (HepG2) cancer cells highlight the superior cytotoxic effects of this compound.
| Cell Line | This compound (Effective Concentration) | Isobutrin (Effective Concentration) | Reference |
| HT-29 | 50 µg/mL[4] | 80 µg/mL[4] | [Subramaniyan et al., 2016][4] |
| HepG2 | 100 µg/mL[4] | 150 µg/mL[4] | [Subramaniyan et al., 2016][4] |
Mechanisms of Action
Isobutrin: Anti-inflammatory Action via NF-κB Inhibition
Isobutrin exerts its anti-inflammatory effects by directly targeting the canonical NF-κB signaling pathway. It inhibits the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. This inhibition prevents the degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and blocking its translocation to the nucleus. As a result, the transcription of pro-inflammatory genes, such as those for TNF-α, IL-6, and IL-8, is suppressed.[3][5]
This compound: Anticancer Action via Induction of Apoptosis
This compound's superior anticancer activity is attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. While the precise signaling cascade has not been fully elucidated for this compound, the process in many flavonoids involves the intrinsic (mitochondrial) pathway. This pathway is characterized by the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade (initiator caspase-9 and effector caspase-3), ultimately resulting in cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the comparative data.
In Vitro Antioxidant Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm. The percentage of scavenging activity is calculated relative to a control.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the antioxidant capacity of a compound to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the ORAC value is calculated by comparing the net area under the fluorescence decay curve of the sample to that of a Trolox standard.
-
Nitric Oxide (NO) Scavenging Assay: This assay is based on the generation of NO from sodium nitroprusside and its reaction with oxygen to form nitrite ions. The quantity of nitrite is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO scavenging is determined.
Cell-Based Assays for Anti-inflammatory Activity
-
Cell Culture: Human mast cell line (HMC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cytokine Production Measurement: HMC-1 cells are pre-treated with various concentrations of this compound or Isobutrin before stimulation with phorbol 12-myristate 13-acetate and calcium ionophore A23187 (PMACI). The levels of TNF-α, IL-6, and IL-8 in the culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
In Vitro IKKβ Kinase Activity Assay: The inhibitory effect on IKKβ activity is measured using a kinase assay kit. Recombinant active IKKβ is incubated with a specific substrate (e.g., a peptide derived from IκBα) and ATP in the presence or absence of the test compounds. The phosphorylation of the substrate is then quantified, typically through the detection of incorporated radiolabeled phosphate or by using a phosphospecific antibody.
Anticancer Cytotoxicity Assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding: Human cancer cell lines (HT-29 or HepG2) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Isobutrin and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Metabolically active cells with functional mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The effective concentration that inhibits 50% of cell growth (IC50) can be determined from the dose-response curve.
-
Pharmacokinetics
Currently, there is limited publicly available data on the detailed pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound and Isobutrin. Further studies are required to determine their bioavailability, metabolic stability, and in vivo efficacy.
Conclusion
This compound and Isobutrin, though structurally related flavonoids, exhibit distinct pharmacological profiles that make them suitable for different therapeutic applications.
-
Isobutrin is a promising candidate for the development of anti-inflammatory agents due to its potent and specific inhibition of the NF-κB signaling pathway.
-
This compound shows greater potential as an anticancer agent , demonstrating superior cytotoxicity against colon and liver cancer cells, likely through the induction of apoptosis.
This comparative guide, based on available experimental data, should serve as a valuable resource for researchers in the fields of pharmacology, oncology, and immunology for the strategic design of future studies and the development of novel therapeutics.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Therapeutic Modulation of Apoptosis: Targeting the BCL-2 Family at the Interface of the Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. researchgate.net [researchgate.net]
- 5. MAPK signaling pathways regulate mitochondrial-mediated apoptosis induced by isoorientin in human hepatoblastoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Isocoreopsin: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid Isocoreopsin and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Key Compound Information
A summary of essential data for this compound is provided in the table below. This information is critical for proper labeling and documentation of waste.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | Butin-7-O-b-D-glucopyranoside, Flavanocorepsin |
| CAS Number | 30382-18-4 |
| Molecular Formula | C₂₁H₂₂O₁₀ |
| Molecular Weight | 434.397 g/mol |
| Purity | 95% - 99% |
| Recommended Storage | Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage. |
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is to manage it through an approved hazardous waste program. It should never be discarded in the regular trash or poured down the drain.[1]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid this compound waste, such as residual powder, contaminated weigh boats, and filter paper, in a dedicated, leak-proof container clearly labeled for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, chemically compatible, and leak-proof container designated for liquid chemical waste. Do not mix this compound waste with other incompatible waste streams unless explicitly permitted by your institution's EHS office.[2]
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.
Step 2: Proper Labeling of Waste Containers
Affix a hazardous waste label to each container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any solvents or other chemicals present in the container
-
The approximate concentration and volume
-
The date the waste was first added to the container
-
The name of the principal investigator or research group
Step 3: Management of Empty Containers
Empty containers that once held this compound should also be treated as hazardous waste.[1][3] They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[4] After rinsing, the container can be managed according to your institution's guidelines for decontaminated labware.
Step 4: Spill Management
In the event of a spill, ensure the area is well-ventilated and you are wearing appropriate PPE.
-
Solid Spills: Carefully sweep up the solid material to avoid generating dust and place it in the designated solid hazardous waste container.
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated absorbent material into the solid hazardous waste container.
-
Decontamination: Thoroughly decontaminate the spill area with an appropriate solvent. Collect all decontamination materials as hazardous waste.
Step 5: Storage and Final Disposal
Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area while awaiting pickup. Contact your institution's Environmental Health & Safety (EHS) department to arrange for the collection and disposal of the hazardous waste by a licensed contractor.[2]
Disposal Workflow and Decision Making
The following diagrams illustrate the general decision-making process for chemical waste disposal and the specific workflow for this compound.
Caption: Decision tree for laboratory chemical waste classification.
Caption: Step-by-step workflow for the disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling Isocoreopsin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for handling Isocoreopsin (CAS 30382-18-4) in a laboratory setting. It includes procedural guidance on personal protective equipment, operational plans for handling, and disposal protocols to ensure the safety of all personnel.
I. Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below. This information is critical for understanding its physical characteristics and for safe handling.
| Property | Value | Source |
| CAS Number | 30382-18-4 | [1][2] |
| Molecular Formula | C₂₁H₂₂O₁₀ | [1][2] |
| Molecular Weight | 434.397 g/mol | [1][2] |
| Appearance | Solid (Powder) | |
| Purity | 95% - 99% (Typical) | [2] |
| Storage Temperature | -20°C for long-term storage | [2] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [3] |
II. Personal Protective Equipment (PPE) for Handling this compound
Due to the absence of a specific, authoritative Safety Data Sheet (SDS) for this compound, a conservative approach based on handling similar flavonoid glycosides and powdered chemicals is recommended. The following PPE is considered mandatory to minimize exposure and ensure safety.
| PPE Category | Item | Standard/Specification | Justification |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses when there is a risk of splashing or aerosol generation. | ANSI Z87.1 | Protects eyes from dust particles and potential splashes of solutions containing this compound. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended when handling the pure compound or concentrated solutions. Gloves should be inspected before use and disposed of after handling the compound.[4] | ASTM F1001 | Prevents dermal absorption, which is a potential route of exposure for powdered chemicals and solutions. |
| Body Protection | A fully buttoned laboratory coat. An impervious or chemically resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashes. | N/A | Protects skin and personal clothing from contamination with the powdered compound or its solutions. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a certified chemical fume hood or if engineering controls are not sufficient to minimize dust inhalation. The use of a respirator requires a formal respiratory protection program, including fit testing. | NIOSH Approved | Minimizes the inhalation of fine particles of this compound, which is a primary route of exposure for powdered chemicals. |
| Foot Protection | Closed-toe shoes that cover the entire foot. | N/A | Protects feet from spills and falling objects in the laboratory. |
III. Operational Plan for Handling this compound
Adherence to a strict operational plan is crucial for the safe handling of this compound. The following step-by-step guidance should be followed.
Workflow for Safe Handling of Powdered this compound:
Caption: Workflow for the safe handling of powdered this compound.
Detailed Procedural Steps:
-
Preparation:
-
Before handling this compound, thoroughly review this safety guide and any available safety information.
-
Ensure a chemical spill kit is readily accessible.
-
Put on all required personal protective equipment as outlined in the table above.
-
-
Handling (to be performed in a certified chemical fume hood):
-
Designate a specific area within the fume hood for weighing and handling this compound to contain any potential contamination.[5]
-
Use a spatula or other appropriate tool to carefully transfer the powdered this compound. Avoid scooping in a manner that creates dust.[5]
-
Weigh the desired amount of the compound on a tared weigh boat or paper.
-
Immediately and securely close the primary container of this compound after use to prevent spillage and exposure.[5]
-
If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.
-
-
Post-Handling and Decontamination:
-
Wipe down the designated handling area, balance, and any utensils with a suitable solvent (e.g., 70% ethanol) to decontaminate the surfaces.
-
Dispose of all contaminated materials, including weigh boats, pipette tips, and wipes, in the appropriate chemical waste container.
-
Carefully remove and discard gloves, and then wash hands thoroughly with soap and water.[6]
-
IV. Disposal Plan
As this compound is an organic compound and its specific hazards are not fully characterized, it should be disposed of as chemical waste. Do not dispose of this compound down the drain or in the regular trash.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound Waste | Labeled, sealed, and puncture-resistant container for solid chemical waste. | Collect any excess solid this compound and contaminated disposable materials (e.g., weigh paper, gloves, wipes) in a designated, clearly labeled hazardous waste container.[7] |
| Liquid Waste (Solutions) | Labeled, sealed, and chemically compatible container for liquid organic waste. | Collect all solutions containing this compound in a designated liquid waste container. Ensure the container is compatible with the solvent used. Do not mix with incompatible waste streams.[7] |
| Contaminated Glassware | Designated container for broken or disposable glassware. | Rinse contaminated glassware with a suitable solvent, and collect the rinsate as liquid chemical waste. Once decontaminated, the glassware can be disposed of in the appropriate laboratory glass waste container.[7] |
| Empty this compound Containers | Regular trash (after decontamination). | The original container of this compound, once empty, should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing and air-drying in a fume hood, the container can be defaced (to remove the chemical label) and disposed of in the regular trash.[7] |
Disposal Workflow:
Caption: this compound waste disposal workflow.
V. Experimental Protocol: In Vitro Anticancer Activity Assessment (General)
While a specific protocol for this compound is not available, the following is a general and widely used method for assessing the in vitro anticancer activity of flavonoid compounds. This protocol can be adapted for this compound.
MTT Assay for Cell Viability:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10]
Methodology:
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., MCF-7, HeLa) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.[11]
-
-
Cell Seeding:
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.[10]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
-
Experimental Workflow for MTT Assay:
Caption: Experimental workflow for determining the in vitro anticancer activity of this compound using the MTT assay.
VI. Potential Signaling Pathway
Based on studies of other anticancer flavonoids, this compound may exert its effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and oxidative stress. A potential mechanism of action could involve the MAPK/ERK and Keap1/Nrf2 pathways.
Hypothesized Signaling Pathway for this compound's Anticancer Activity:
Caption: A hypothesized signaling pathway for the anticancer effects of this compound.
References
- 1. This compound | C21H22O10 | CID 193124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 30382-18-4 | this compound [phytopurify.com]
- 3. Damnacanthol | CAS:477-83-8 | Quinones | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
